(4-Amino-3-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDSNYDZBXHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372212 | |
| Record name | (4-amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146019-45-6 | |
| Record name | (4-amino-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol, a substituted benzyl alcohol, holds potential as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aminophenyl group with fluorine substitution, suggests possible applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological relevance of this compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 146019-45-6 | [1] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 0.5 | Predicted lipophilicity |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 141.058992 g/mol | |
| Monoisotopic Mass | 141.058992 g/mol | |
| Topological Polar Surface Area | 46.2 Ų | |
| Heavy Atom Count | 10 |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. A potential synthetic route starting from 4-amino-3-fluorobenzoic acid is outlined below.
Proposed Experimental Protocol: Reduction of 4-Amino-3-fluorobenzoic acid
This protocol is based on standard laboratory procedures for the reduction of carboxylic acids to alcohols using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.
-
Addition of Starting Material: A solution of 4-amino-3-fluorobenzoic acid in anhydrous tetrahydrofuran is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. The resulting granular precipitate is filtered off and washed with diethyl ether.
-
Extraction: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Proposed synthesis workflow for this compound.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates the following hazards[1]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Potential Applications in Drug Development
While direct biological studies on this compound are lacking, the structural motifs present in the molecule suggest potential avenues for its application in drug discovery, particularly in the development of antiviral agents. The presence of a fluorinated phenyl ring is a common feature in many antiviral drugs, as fluorine substitution can enhance metabolic stability and binding affinity.
A patent for a "Benzyl alcohol virucidal process" demonstrates the general antiviral activity of benzyl alcohol against various viruses, including rhinoviruses, herpes simplex viruses, and influenza viruses[3]. Although the mechanism is not detailed, it suggests that the benzyl alcohol scaffold itself possesses virucidal properties. The introduction of amino and fluoro groups in this compound could modulate this activity and provide opportunities for developing more potent and selective antiviral compounds.
Given the absence of specific mechanistic data for this compound, a general conceptual model for the antiviral action of a small molecule is presented below. This diagram illustrates a common strategy in antiviral drug development: the inhibition of viral entry into the host cell.
Caption: Conceptual antiviral mechanism: Inhibition of viral entry.
This diagram illustrates how a derivative of this compound could potentially interfere with the binding of a virus to a host cell receptor, thereby preventing infection. This is a common mechanism of action for many antiviral drugs.
Conclusion
This compound is a chemical compound with potential for use in the synthesis of novel bioactive molecules. While a comprehensive experimental characterization is still needed, this guide provides the currently available information and a plausible synthetic pathway. Its structural similarity to known antiviral agents suggests that it could be a valuable starting point for the development of new therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.
References
In-Depth Technical Guide: (4-Amino-3-fluorophenyl)methanol (CAS Number: 146019-45-6)
A Core Building Block for Innovations in Research and Drug Discovery
This technical guide provides a comprehensive overview of (4-Amino-3-fluorophenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis methodologies, safety and handling protocols, and its emerging applications, with a focus on providing practical and in-depth information.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 146019-45-6 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [2] |
| Predicted XLogP3 | 0.8 | [3] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
Note: Some physical properties like melting and boiling points are not consistently reported in publicly available databases and may require experimental determination.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of a suitable precursor, most commonly 4-amino-3-fluorobenzaldehyde or a derivative of 4-amino-3-fluorobenzoic acid.
Synthesis via Reduction of 4-Amino-3-fluorobenzaldehyde
A plausible and commonly employed method for the synthesis of this compound is the reduction of 4-amino-3-fluorobenzaldehyde. This transformation can be efficiently carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amino protons (-NH₂). The aromatic region would display complex splitting patterns due to the fluorine and amino substituents. The chemical shifts and coupling constants would be influenced by the electronic effects of these groups.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), the C-H stretches of the aromatic ring (~3100-3000 cm⁻¹) and the methylene group (~2900 cm⁻¹), the C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it a versatile intermediate. It is a potential precursor for the synthesis of a variety of heterocyclic compounds and other pharmacologically active scaffolds. While specific drug candidates directly incorporating this fragment are not extensively documented in the public domain, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors and other targeted therapies. The fluorinated aminobenzyl alcohol core is of significant interest for the development of novel therapeutics.
Diagram 2: Role in Kinase Inhibitor Scaffolds
Caption: Application as a versatile building block.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich[1]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and drug development professionals. Further experimental investigation into its physical properties and reactivity will undoubtedly expand its utility in the scientific community.
References
(4-Amino-3-fluorophenyl)methanol molecular weight and mass
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (4-Amino-3-fluorophenyl)methanol, with a focus on its molecular weight and mass. This document also presents relevant experimental protocols and logical workflows pertinent to its synthesis and analysis.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.
| Property | Value |
| Molecular Formula | C₇H₈FNO[1] |
| Molecular Weight | 141.15 g/mol |
| Exact Mass | 141.05899 Da[1] |
| Monoisotopic Mass | 141.05899 Da[1] |
Experimental Protocols
Synthesis of a Structurally Related Precursor: 4-Amino-3-fluorophenylboronic Acid
A detailed synthesis for 4-amino-3-fluorophenylboronic acid, a potential precursor or related compound, has been described.[2] This multi-step synthesis provides a relevant example of manipulations involving the 4-amino-3-fluorophenyl scaffold.
Methodology:
-
Protection of the Amine Group: The synthesis begins with the protection of the amino group of a starting material like 4-bromo-2-fluoroaniline.
-
Lithium-Bromine Exchange: A lithium-bromine exchange reaction is then carried out. For example, n-Butyllithium (n-BuLi) in hexane can be added to a solution of the protected aniline in dry tetrahydrofuran (THF) at low temperatures (e.g., 0°C).[2]
-
Borylation: The resulting organolithium compound is then reacted with a boron source, such as trimethyl borate.
-
Hydrolysis: The final step involves acidic hydrolysis to yield the boronic acid.[2]
Preparation of the Core Structure: 4-Amino-3-fluorophenol
A patented method for the preparation of 4-amino-3-fluorophenol, which shares the core aromatic structure, involves the following key transformations:[3]
Methodology:
-
Catalytic Hydrogenation: The process starts with the catalytic hydrogenation of 4-nitrophenol to para-aminophenol.[3]
-
Sulfonation and Fluoro-substitution: The resulting aminophenol undergoes a sulfonation reaction, followed by a fluoro-substitution reaction.[3]
-
Desulfonation and Extraction: The final steps involve desulfonation and extraction to obtain the target 4-amino-3-fluorophenol.[3]
Logical Workflow Diagram
The following diagram illustrates a potential synthetic workflow for a related compound, which can be conceptually applied to the synthesis of this compound derivatives.
References
An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol and Its Isomers for Researchers and Drug Development Professionals
Disclaimer: Publicly available information on "(4-Amino-3-fluorophenyl)methanol" is limited. This guide provides comprehensive information on the closely related and better-documented isomer, (3-Amino-4-fluorophenyl)methanol , which is likely to be of significant interest to researchers in similar fields. The IUPAC name and synonyms for the requested compound are provided, followed by a detailed technical overview of its isomer.
This compound: IUPAC Name and Synonyms
The nomenclature for the requested compound is as follows:
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Amino-3-fluorobenzyl alcohol
-
Molecular Formula: C₇H₈FNO[1]
-
InChI Key: VADDSNYDZBXHNQ-UHFFFAOYSA-N[1]
Technical Guide for (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1)
This section provides a detailed overview of the structural isomer, (3-Amino-4-fluorophenyl)methanol, which is more extensively characterized and commercially available.
IUPAC Name and Synonyms
-
IUPAC Name: (3-Amino-4-fluorophenyl)methanol
-
Synonyms: 3-Amino-4-fluorobenzyl alcohol
-
CAS Number: 227609-86-1
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for (3-Amino-4-fluorophenyl)methanol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈FNO | |
| Molecular Weight | 141.15 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | ≥98% | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| InChI Key | REROQYYZGYOCBU-UHFFFAOYSA-N | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P261, P264, P271, P280 |
Proposed Experimental Protocol: Synthesis
A common and effective method for the synthesis of (3-Amino-4-fluorophenyl)methanol is the reduction of a corresponding carboxylic acid or aldehyde. Below is a plausible experimental protocol for its synthesis from 3-amino-4-fluorobenzoic acid.
Reaction: Reduction of 3-Amino-4-fluorobenzoic acid.
Reagents and Materials:
-
3-Amino-4-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF.
-
Addition of Starting Material: 3-Amino-4-fluorobenzoic acid is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.
-
Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (3-Amino-4-fluorophenyl)methanol.
Potential Biological Activity and Signaling Pathway Involvement
While there is no direct literature on the biological activity of (3-Amino-4-fluorophenyl)methanol, its structural motifs are present in a variety of biologically active molecules, particularly kinase inhibitors. For instance, substituted aminophenyl derivatives are known to be scaffolds for inhibitors of p38 MAP kinase and c-Met, which are implicated in inflammatory diseases and cancer.[2][3][4]
The fluorine atom can enhance binding affinity and improve metabolic stability, while the amino and methanol groups provide points for further chemical modification to optimize pharmacological properties. It is plausible that this compound could serve as a valuable building block or fragment in the design of novel kinase inhibitors.
Below is a conceptual diagram of a generic MAP kinase signaling pathway, which is a common target for compounds with similar structures.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of derivatives of (3-Amino-4-fluorophenyl)methanol for drug discovery purposes.
Caption: A logical workflow for drug discovery.
References
- 1. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Amino-3-fluorophenyl)methanol safety, hazards, and MSDS information
An In-depth Technical Guide to the Safety, Hazards, and Handling of (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols.
Chemical Identification
This compound is a substituted aromatic compound used as a building block in chemical synthesis, particularly within pharmaceutical and materials science research.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 146019-45-6 | [1] |
| Molecular Formula | C₇H₈FNO | [1][2] |
| Molecular Weight | 141.15 g/mol | [3] |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5] All personnel must be fully aware of the potential hazards before handling this substance.
GHS Classification
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |
GHS Label Elements
-
Pictogram:

-
Signal Word: Warning [1]
-
Hazard Statements: H302, H315, H319, H335[1]
-
Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][6][7]
Caption: GHS Hazard Identification and Key Response Protocols.
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The hazard assessment is primarily based on the GHS classifications provided by suppliers and data from structurally similar compounds.
-
Acute Toxicity: Harmful if swallowed.[1] No specific LD50 or LC50 data is available in the provided search results.
-
Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may cause redness and discomfort.[5]
-
Eye Irritation: Causes serious eye irritation, which may include pain, tearing, and inflammation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][7]
-
Sensitization: No data available to indicate if it is a skin sensitizer.[4][5]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.[4][5]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to Yellow Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | No specific data available, but likely soluble in methanol and other organic solvents. | [8] |
| Purity | ≥98% | [1][3] |
Handling and Storage
Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to keep airborne levels low.[4][9] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[10][11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved respirator.[4]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage
-
Conditions: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[4][9]
-
Specific Requirements: Some suppliers recommend ambient storage temperature.[1] Others suggest keeping it in a dark place under an inert atmosphere.[3]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[4]
First Aid Measures
Immediate medical attention is required for all significant exposures. Provide the Safety Data Sheet to the attending medical professional.
Caption: Emergency First Aid Procedures by Exposure Route.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13][14]
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10][15]
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[13][16] Water spray can be used to cool containers.
-
Unsuitable Extinguishing Media: A solid water jet may be ineffective.[16]
-
Specific Hazards: When heated, it may release toxic and corrosive gases or vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15][16]
Accidental Release Measures
-
Personal Precautions: Evacuate the area.[9] Wear appropriate personal protective equipment (PPE) as described in Section 5.1. Avoid breathing dust and prevent contact with skin and eyes.[4][6]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[7][17]
-
Containment and Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust. For large spills, follow institutional protocols for hazardous material cleanup.
Experimental Protocols
Detailed experimental protocols for the safety and hazard assessment of this compound were not available in the public-domain resources searched. Standard methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals, would typically be employed for determining properties like acute toxicity (e.g., OECD 420, 423, 425), skin irritation (e.g., OECD 439), and eye irritation (e.g., OECD 492). Researchers should refer to these standard guidelines when designing safety assessment studies.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[11][18] Do not allow the material to be released into the environment.
References
- 1. This compound | 146019-45-6 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 3. (3-Amino-4-fluorophenyl)methanol | 227609-86-1 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. proman.org [proman.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. chembk.com [chembk.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. lyondellbasell.com [lyondellbasell.com]
- 13. aksci.com [aksci.com]
- 14. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]
- 15. leap.epa.ie [leap.epa.ie]
- 16. SECTION 5: Firefighting measures - Labster [theory.labster.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. echemi.com [echemi.com]
Technical Guide: Physical Properties of 2-Fluoro-4-(hydroxymethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(hydroxymethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its specific arrangement of a fluorine atom, an amino group, and a hydroxymethyl group on the benzene ring presents a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxymethyl groups provide reactive handles for further chemical modifications.
This technical guide provides a summary of the available physical and chemical data for 2-Fluoro-4-(hydroxymethyl)aniline. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for its expected properties. Furthermore, detailed, generalized experimental protocols for the determination of key physical properties are provided to aid researchers in their own characterization efforts.
Chemical Structure and Properties
-
IUPAC Name: (2-Amino-5-fluorophenyl)methanol
-
Synonyms: 2-Fluoro-4-(hydroxymethyl)aniline, 2-Amino-5-fluorobenzyl alcohol
-
CAS Number: 133934-73-3 (Note: This CAS number is not consistently and definitively assigned in all public databases, caution is advised)
-
Molecular Formula: C₇H₈FNO
-
Molecular Weight: 141.14 g/mol
Comparative Physical Properties of Related Aniline Derivatives
Due to the scarcity of publicly available, experimentally determined physical properties for 2-Fluoro-4-(hydroxymethyl)aniline, the following table provides data for structurally similar compounds. This comparative data allows for an estimation of the expected properties of the target compound.
| Property | 2-Fluoroaniline | 2-Fluoro-4-methylaniline | 2-Fluoro-4-(trifluoromethyl)aniline | 2-Fluoro-4-(hydroxymethyl)aniline (Predicted) |
| CAS Number | 348-54-9 | 452-80-2 | 69409-98-9 | 133934-73-3 |
| Molecular Formula | C₆H₆FN | C₇H₈FN | C₇H₅F₄N | C₇H₈FNO |
| Molecular Weight | 111.12 g/mol | 125.15 g/mol | 179.11 g/mol | 141.14 g/mol |
| Appearance | Clear colorless to brown liquid | Pale orange clear liquid | Clear, faint yellow liquid | Likely a solid at room temperature |
| Melting Point | -29 °C | 3 °C | Not available (liquid) | Expected to be significantly higher than analogs due to hydrogen bonding capabilities of the -CH₂OH group. |
| Boiling Point | 182-183 °C | 70-71 °C (7 mmHg) | 55 °C (0.3 Torr) | Expected to be higher than analogs due to the polar hydroxymethyl group. |
| Density | 1.151 g/mL at 25 °C | 1.108 g/mL at 25 °C | 1.383 g/cm³ (Predicted) | Expected to be between that of the methyl and trifluoromethyl analogs. |
| pKa | 3.2 (at 25 °C) | Not available | 1.37 (Predicted) | Expected to be influenced by both the electron-withdrawing fluorine and the electron-donating (by hyperconjugation) or weakly withdrawing (inductive) hydroxymethyl group. |
| Solubility | Insoluble in water; soluble in ethanol and ether.[1] | Not miscible in water.[2] | Not specified | Expected to have some water solubility due to the polar hydroxymethyl group and its ability to form hydrogen bonds. Likely soluble in polar organic solvents like ethanol and methanol. |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key physical properties of solid organic compounds like 2-Fluoro-4-(hydroxymethyl)aniline.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting point range.
Solubility Testing
Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of the chosen solvent in a small test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).
-
Observation: The mixture is agitated or sonicated and observed for dissolution. Solubility is typically classified as soluble, partially soluble, or insoluble.
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern, and integration of signals reveal the electronic environment and connectivity of atoms.
Methodology:
-
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and integrals are analyzed to elucidate the molecular structure.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. The presence of characteristic absorption bands indicates the presence of specific functional groups.
Methodology:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups (e.g., O-H stretch, N-H stretch, C-O stretch, aromatic C-H bends).
Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to identify characteristic structural motifs.
Synthesis Pathway and Experimental Workflow
A plausible synthetic route to 2-Fluoro-4-(hydroxymethyl)aniline is the hydrolysis of 2-(chloromethyl)-4-fluoroaniline.[3] This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Caption: Synthesis workflow for 2-Fluoro-4-(hydroxymethyl)aniline.
Another relevant transformation in the synthesis of related compounds is the reduction of a carboxylic acid to a primary alcohol. For instance, if 2-amino-5-fluorobenzoic acid were the starting material, a reduction step would be necessary to obtain 2-Fluoro-4-(hydroxymethyl)aniline.
Caption: Reduction of 2-amino-5-fluorobenzoic acid.
Conclusion
2-Fluoro-4-(hydroxymethyl)aniline is a valuable building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are not widely published, this guide provides a framework for understanding its likely characteristics through comparison with structurally similar analogs. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The illustrative synthesis workflows provide a logical pathway for the preparation of this compound, which is essential for its application in drug discovery and development. As research into fluorinated organic compounds continues to expand, a more complete characterization of this and related molecules will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.
References
A Technical Guide to Determining the Solubility of (4-Amino-3-fluorophenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of (4-Amino-3-fluorophenyl)methanol in various organic solvents. Given the absence of publicly available quantitative solubility data for this compound, this document focuses on the experimental protocols and a systematic approach for researchers to generate and interpret this critical data.
Introduction to this compound and its Solubility
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its solubility in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for its effective application in research and drug development.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈FNO |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N |
| Purity | Typically available at ≥98% |
| Storage Temperature | Ambient |
Note: This table represents generally available information and should be confirmed with the specific supplier's documentation.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For this compound, its polar functional groups (amino and hydroxyl) suggest a higher affinity for polar solvents. However, the aromatic ring introduces a degree of nonpolar character, which may allow for some solubility in less polar organic solvents.
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.
4.1. Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] Periodic sampling can help determine when equilibrium has been reached (i.e., when the concentration of the dissolved compound no longer changes over time).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility as a concentration, typically in mg/mL or µg/mL.
4.2. Kinetic Solubility Measurement
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[1][4][5] This method typically involves dissolving the compound in a co-solvent like dimethyl sulfoxide (DMSO) first.[1][5]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[5]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Solvent Addition: Add the desired organic solvent to each well.
-
Incubation and Mixing: Mix the contents thoroughly and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method (e.g., 1-2 hours).[1]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using various detection methods:
-
Data Analysis: The kinetic solubility is the concentration of the compound in the well just before precipitation is observed.
Data Presentation
Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Observations |
| Example: Methanol | 25 | Shake-Flask | Data | e.g., Clear solution |
| Example: Acetonitrile | 25 | Shake-Flask | Data | e.g., Fine suspension |
| Example: Dichloromethane | 25 | Shake-Flask | Data | e.g., Insoluble |
| Example: Toluene | 25 | Shake-Flask | Data | e.g., Insoluble |
| Example: Acetone | 25 | Shake-Flask | Data | e.g., Partially soluble |
| Example: Ethyl Acetate | 25 | Shake-Flask | Data | e.g., Slightly soluble |
Visualization of the Solvent Selection Workflow
The selection of an appropriate solvent is a multi-step process that considers not only solubility but also other factors such as safety, environmental impact, and downstream processing compatibility.[6][7][8][9]
Caption: A logical workflow for the selection of an optimal organic solvent.
Safety Precautions
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[10][11]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and each solvent for specific handling, storage, and disposal information.[10][11] The hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. methanex.com [methanex.com]
- 11. fishersci.com [fishersci.com]
The Biological Frontier of Fluorinated Aminobenzyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide delves into the biological activities of a promising class of compounds: fluorinated aminobenzyl alcohols. By combining the structural features of benzyl alcohol, an amino group, and the unique electronic properties of fluorine, these compounds present a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, anticancer, antimicrobial, and neuroprotective activities, supported by detailed experimental protocols and data presented for comparative analysis.
Synthesis of Fluorinated Aminobenzyl Alcohols
The synthesis of fluorinated aminobenzyl alcohols can be achieved through various reductive methods. A common and effective approach involves the reduction of the corresponding fluorinated aminobenzoic acid. For instance, 2-amino-5-fluorobenzyl alcohol can be synthesized from 2-amino-5-fluorobenzoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of 2-amino-5-fluorobenzyl alcohol
This protocol describes the reduction of 2-amino-5-fluorobenzoic acid to 2-amino-5-fluorobenzyl alcohol.
Materials:
-
2-amino-5-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
To this stirred suspension, add 2-amino-5-fluorobenzoic acid (1 equivalent) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-fluorobenzyl alcohol.
Anticancer Activity
Fluorinated aminobenzyl alcohols and their derivatives have shown promise as anticancer agents. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved cellular uptake and efficacy. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
While specific IC50 values for a wide range of simple fluorinated aminobenzyl alcohols are not extensively documented in publicly available literature, related fluorinated aminophenylhydrazines have demonstrated significant cytotoxic effects. The data for these related compounds suggest the potential for fluorinated aminobenzyl alcohols to exhibit potent anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | |
| Fluorinated Schiff Bases | A549 (Lung Carcinoma) | 1.4 - 31.5 | [1] |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 54.55 | [2] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | 31.78 - 111.5 | [2] |
| Note: This table includes data from closely related compounds to illustrate the potential anticancer activity of fluorinated amino-aromatic scaffolds. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (fluorinated aminobenzyl alcohol)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the cancer cells to ~80% confluency. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Antimicrobial Activity
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Fluorinated aminobenzyl alcohols represent a class of compounds with potential antimicrobial properties. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.
Quantitative data for the antimicrobial activity of simple fluorinated aminobenzyl alcohols is limited in the literature. However, studies on related fluorinated benzylamine and carbazole derivatives show promising activity against Gram-positive bacteria.[3]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated Carbazole Derivatives | Staphylococcus aureus | 32 | [3] |
| Fluorinated Carbazole Derivatives | Staphylococcus epidermidis | 32 | [3] |
| N-3-fluorobenzyl imidazole | Pseudomonas aeruginosa | >250 (Low MIC for anti-biofilm) | [4] |
| Fluorinated Benzimidazole Derivatives | Bacillus subtilis | 7.81 | [5] |
| Fluorinated Benzimidazole Derivatives | Gram-negative bacteria | 31.25 | [5] |
| Note: This table presents data from related fluorinated compounds to indicate the potential antimicrobial spectrum. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (fluorinated aminobenzyl alcohol)
-
DMSO
-
Sterile 96-well microtiter plates
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotective Effects
Neurodegenerative diseases and ischemic brain injury represent significant unmet medical needs. Aromatic alcohols, particularly those with phenolic hydroxyl groups, have demonstrated neuroprotective properties.[6][7] While the neuroprotective effects of fluorinated aminobenzyl alcohols are an emerging area of research, related compounds like 4-hydroxybenzyl alcohol have been shown to exert their effects through the modulation of key signaling pathways, including the PI3K/Akt pathway.[6]
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for neuroprotection against various insults, including oxidative stress and excitotoxicity. It is plausible that fluorinated aminobenzyl alcohols could modulate this pathway, thereby exerting neuroprotective effects.
Conclusion
Fluorinated aminobenzyl alcohols are a class of compounds with significant potential in drug discovery. Their versatile structure allows for the exploration of a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The strategic incorporation of fluorine can enhance the drug-like properties of these molecules. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new derivatives. Further research into the specific mechanisms of action and structure-activity relationships of fluorinated aminobenzyl alcohols is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine, offering insights into its profound impact on the physicochemical and pharmacological properties of molecules. By leveraging the unique characteristics of this small yet powerful halogen, researchers can overcome significant challenges in drug discovery, leading to the development of safer and more efficacious therapeutics.
Core Principles: The Transformative Power of Fluorine
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, empower medicinal chemists to fine-tune the characteristics of drug molecules with remarkable precision.[1][2][3] The substitution of hydrogen with fluorine can dramatically alter a compound's metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformation, thereby enhancing its overall drug-like properties.[4][5]
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[1][6] By replacing metabolically labile C-H bonds at vulnerable positions with C-F bonds, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[1][6]
Modulating Binding Affinity
The introduction of fluorine can significantly enhance the binding affinity of a ligand for its target protein.[2][3] The highly polarized C-F bond can participate in favorable dipole-dipole, and electrostatic interactions with the protein's active site.[1] Furthermore, fluorine can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the drug-receptor complex.[1]
Fine-Tuning pKa
Fluorine's strong electron-withdrawing nature allows for the precise modulation of the pKa of nearby acidic or basic functional groups.[1][7] Lowering the pKa of a basic amine, for instance, can increase the proportion of the neutral form of the drug at physiological pH, which can improve its ability to cross cell membranes.[2][8] This fine-tuning of ionization is critical for optimizing a drug's solubility, permeability, and target engagement.[1]
Influencing Lipophilicity and Permeability
The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution often leads to a slight increase in lipophilicity, which can enhance membrane permeability and absorption.[1][9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[1] This ability to modulate lipophilicity allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Controlling Conformation
The steric and electronic effects of fluorine can impose conformational constraints on a molecule, locking it into a more biologically active shape.[1][7] The "gauche effect," where polar C-F bonds influence the dihedral angles of adjacent polar groups, can stabilize specific conformations that are optimal for binding to the target receptor, thereby enhancing potency and selectivity.[1]
Quantitative Impact of Fluorination: Comparative Data
The following tables summarize the quantitative effects of fluorination on key drug properties for several well-known pharmaceuticals.
| Drug | Non-Fluorinated Analog | Property Measured | Value (Non-Fluorinated) | Fluorinated Drug | Value (Fluorinated) | Fold Improvement | Reference |
| Emtricitabine | Lamivudine | Anti-HIV-1 Potency (EC50) | 4-10 fold less potent | Emtricitabine | More potent | 4-10x | [10] |
| Ezetimibe | Parent Compound | In vivo Activity | 1 | Ezetimibe | 50 | 50x | [11] |
| Gefitinib Analog | Gefitinib | Bioavailability | Baseline | 2-fluoro-gefitinib | Improved | - | [12] |
| Enoxacin | Naphthyridine derivative | Gyrase-Complex Binding | 15-fold weaker | Enoxacin | Stronger | 15x | [2] |
| Drug | Physicochemical Parameter | Non-Fluorinated Value | Fluorinated Value | Change | Reference |
| Morphine Derivatives | Lipophilicity (LogP) | 0.88 (Morphine) | 1.91 (Fluoromorphine β-C1) | +1.03 | [13] |
| Morphine Derivatives | Lipophilicity (LogP) | 0.88 (Morphine) | 2.05 (Fluoromorphine β-C3) | +1.17 | [13] |
| Thrombin Inhibitors | pKa | ~10 | <2 | Decreased by >8 units | [8] |
Key Experimental Protocols
Detailed methodologies for assessing the impact of fluorination on critical drug properties are provided below.
Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control compound (e.g., a known rapidly metabolized drug)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding liver microsomes to the phosphate buffer.
-
Add the test compound to the incubation mixture at a final concentration of typically 1-2 µM.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.[8][14][15]
Binding Affinity Determination Using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (drug) to a receptor (protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (fluorinated drug) and analyte (target protein)
-
Immobilization buffers (e.g., sodium acetate at various pH values)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
Amine coupling kit (NHS, EDC)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of NHS and EDC.
-
Immobilize the target protein (analyte) onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
Inject a series of concentrations of the fluorinated drug (ligand) over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound ligand.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][10][16][17][18]
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of a compound by measuring pH changes during titration.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Test compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) solution to maintain constant ionic strength
-
Nitrogen gas
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Dissolve a precise amount of the fluorinated compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).
-
Add KCl solution to maintain a constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
For an acidic compound, titrate with the standardized NaOH solution, adding small increments and recording the pH after each addition. For a basic compound, titrate with standardized HCl.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Perform multiple titrations to ensure accuracy and calculate the average pKa.[3][19][20]
Visualizing the Role of Fluorine in Drug Design
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of fluorine in medicinal chemistry.
Caption: Blocking of p-hydroxylation by fluorine substitution.
Caption: pKa modulation of an amine by fluorine substitution.
Caption: Workflow for incorporating fluorine in drug discovery.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding and applying the core principles of fluorination, researchers can rationally design drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability to enhance metabolic stability, modulate binding affinity, fine-tune pKa, control lipophilicity, and influence conformation makes fluorine an indispensable element in the quest for novel and effective medicines. As synthetic methodologies for fluorination continue to advance, the role of fluorine in shaping the future of drug discovery will undoubtedly continue to expand.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. arbook.icg.tugraz.at [arbook.icg.tugraz.at]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. bioivt.com [bioivt.com]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. dhvi.duke.edu [dhvi.duke.edu]
- 18. scispace.com [scispace.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. chem.libretexts.org [chem.libretexts.org]
Substituted Aminobenzyl Alcohols: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzyl alcohols are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique bifunctional nature, possessing both an amino and a hydroxyl group attached to a benzyl core, allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted aminobenzyl alcohols, with a focus on their potential as therapeutic agents.
Synthetic Methodologies
The synthesis of substituted aminobenzyl alcohols can be achieved through various chemical transformations, primarily involving the reduction of corresponding nitro or carbonyl compounds, or the functionalization of pre-existing aminobenzyl alcohol scaffolds.
Reduction of Nitrobenzyl Alcohols and Aminobenzoic Acids
A common and straightforward method for the synthesis of aminobenzyl alcohols is the reduction of the corresponding nitrobenzyl alcohols. This transformation can be effectively carried out using various reducing agents, such as sodium borohydride (NaBH₄) in the presence of a catalyst like charcoal. For instance, p-aminobenzyl alcohol can be synthesized from p-nitrobenzyl alcohol using NaBH₄/Charcoal in a water-tetrahydrofuran solvent system.
Alternatively, aminobenzoic acids can be reduced to aminobenzyl alcohols. While direct reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging due to the reactivity of the amino group, a two-step process involving esterification of the carboxylic acid followed by reduction of the ester with LiAlH₄ is often more successful.
Chemoselective Oxidation of Aminobenzyl Alcohols
The amino group in aminobenzyl alcohols is susceptible to oxidation. Therefore, the selective oxidation of the benzyl alcohol to the corresponding aldehyde, a key intermediate for further derivatization, requires mild and chemoselective methods. A mixture of copper(I) iodide (CuI), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and a base like N,N-dimethylaminopyridine (DMAP) in acetonitrile under an oxygen atmosphere provides an efficient system for this transformation, yielding amino aldehydes in good to excellent yields without over-oxidation to the carboxylic acid or N-oxidation.[1]
Pharmacological Applications and Structure-Activity Relationships
Substituted aminobenzyl alcohols have been explored for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents. The biological activity is often finely tuned by the nature and position of substituents on the aromatic ring and the amino and alcohol functionalities.
Anticancer Activity
Several studies have investigated the cytotoxic effects of substituted aminobenzyl alcohol derivatives against various cancer cell lines. The structure-activity relationship often reveals that the type and position of substituents on the aromatic ring significantly influence the anticancer potency.
Table 1: Cytotoxic Activity of Representative Substituted Benzyl Alcohol Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,4,5-Trimethoxybenzyl alcohol | MDA-MB-231 (Breast) | 35.40 ± 4.2 | [2] |
| 2 | 4-Hydroxy-3,5-dimethoxybenzyl alcohol (Syringaldehyde) | MDA-MB-231 (Breast) | 59.90 ± 3.9 | [2] |
| 3 | 4-Nitrobenzyl alcohol | MDA-MB-231 (Breast) | 78.71 ± 8.3 | [2] |
| 4 | 4-Aminobenzyl alcohol | MDA-MB-231 (Breast) | > 100 | [2] |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
The data in Table 1 suggests that methoxy and hydroxy substitutions on the benzyl ring can contribute to cytotoxic activity, while the amino group in the para position of the parent compound appears to diminish this activity against the MDA-MB-231 cell line.
Antimicrobial Activity
The antimicrobial potential of substituted aminobenzyl alcohols and their derivatives has also been an area of active research. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Representative Substituted Benzyl Alcohol Derivatives
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5 | 4-Hydroxy-3-methoxybenzyl alcohol | Pseudomonas aeruginosa | > 200 | [1] |
| 6 | 4-Nitrobenzyl alcohol | Pseudomonas aeruginosa | 100 | [1] |
| 7 | 2-Chloro-4-nitrobenzyl alcohol | Pseudomonas aeruginosa | 50 | [1] |
| 8 | 4-Aminobenzyl alcohol | Pseudomonas aeruginosa | > 200 | [1] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a compound that inhibits the visible growth of a microorganism.
From the limited data in Table 2, it can be inferred that the presence of a nitro group, particularly in combination with a halogen, may enhance the antibacterial activity against Pseudomonas aeruginosa.
Enzyme Inhibition
Substituted aminobenzyl alcohols have been investigated as inhibitors of various enzymes, including cholinesterases, which are important targets in the management of Alzheimer's disease.
Table 3: Cholinesterase Inhibitory Activity of Biphenyl/Bibenzyl Derivatives Containing an Amino Alcohol Moiety
| Compound | Scaffold | Linker | Amine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 9 | Biphenylcarbonyl | -CH₂- | Piperidine | > 10 | 1.44 | [3] |
| 10 | Biphenylcarbonyl | -(CH₂)₂- | Piperidine | 1.18 | 0.74 | [3] |
| 11 | Biphenylcarbonyl | -(CH₂)₃- | Piperidine | 0.096 | 1.25 | [3] |
| 12 | Bibenzylcarbonyl | -(CH₂)₂- | Piperidine | 2.35 | 1.88 | [3] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; IC₅₀: The concentration of the inhibitor that reduces the enzyme activity by 50%.
The structure-activity relationship for these derivatives indicates that the length of the linker between the biphenylcarbonyl or bibenzylcarbonyl scaffold and the tertiary amine plays a crucial role in their inhibitory activities.[3] A linker of three carbon atoms (compound 11 ) resulted in the most potent inhibition of acetylcholinesterase.[3]
Application as Self-Immolative Linkers in Antibody-Drug Conjugates (ADCs)
A significant application of 4-aminobenzyl alcohol is its use as a "self-immolative" or "self-eliminating" linker in the construction of antibody-drug conjugates (ADCs).[4] ADCs are targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. The p-aminobenzyl alcohol (PABA) linker connects the antibody to the drug via a cleavable linkage, often a dipeptide that is a substrate for lysosomal proteases like cathepsin B.
Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the enzymatic cleavage of the dipeptide triggers a cascade of electronic rearrangements within the linker. This leads to a 1,6-elimination reaction, releasing the unmodified, active drug inside the cancer cell.[4]
Caption: Mechanism of drug release from an ADC with a PABC linker.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted aminobenzyl alcohols.
Synthesis of p-Aminobenzyl Alcohol from p-Nitrobenzyl Alcohol
Materials:
-
p-Nitrobenzyl alcohol
-
Sodium borohydride (NaBH₄)
-
Activated charcoal
-
Tetrahydrofuran (THF)
-
Water
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve p-nitrobenzyl alcohol in a 2:1 mixture of water and THF.
-
Add activated charcoal to the solution.
-
Slowly add sodium borohydride to the mixture while stirring.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the charcoal.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude p-aminobenzyl alcohol by recrystallization or column chromatography.
Caption: General workflow for the synthesis of p-aminobenzyl alcohol.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (substituted aminobenzyl alcohols)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the cancer cell lines in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound by plotting the percentage of viability against the logarithm of the compound concentration.[5]
Caption: Experimental workflow for the MTT assay.
Conclusion
Substituted aminobenzyl alcohols represent a promising scaffold in drug discovery. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of novel therapeutic agents. While the available data highlights their potential in anticancer, antimicrobial, and enzyme inhibition applications, further comprehensive structure-activity relationship studies are warranted to fully elucidate the structural requirements for optimal potency and selectivity. The innovative use of 4-aminobenzyl alcohol as a self-immolative linker in ADCs underscores the versatility of this chemical class and opens new avenues for targeted drug delivery. Future research focusing on systematic derivatization, in-depth biological evaluation, and pharmacokinetic profiling will be crucial in translating the therapeutic potential of substituted aminobenzyl alcohols into clinical applications.
References
- 1. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol is a valuable building block in medicinal chemistry and drug development. The presence of the fluoro and amino groups on the phenyl ring makes it a key intermediate for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The fluorination can enhance metabolic stability and binding affinity, while the amino group provides a site for further chemical modification. This document provides a detailed protocol for the synthesis of this compound via the reduction of 4-amino-3-fluorobenzaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 4-Amino-3-fluorobenzaldehyde (Starting Material) | This compound (Product) |
| CAS Number | 146019-47-8[1] | 2737678 (from CID) |
| Molecular Formula | C₇H₆FNO[1] | C₇H₈FNO |
| Molecular Weight | 139.13 g/mol [1] | 141.15 g/mol |
| Appearance | Not specified in search results | White to Yellow Solid |
| Purity | Commercially available in various purities | Typically >95% after purification |
Synthetic Pathway
The synthesis of this compound is achieved through the reduction of the aldehyde functional group of 4-amino-3-fluorobenzaldehyde. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation, offering high yields and straightforward workup procedures.[2]
Caption: Chemical transformation of 4-amino-3-fluorobenzaldehyde to this compound.
Experimental Protocol
This protocol details the reduction of 4-amino-3-fluorobenzaldehyde to this compound using sodium borohydride.
Materials:
-
4-Amino-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorobenzaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the cooled solution in small portions. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition of NaBH₄ is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature. Let the reaction proceed for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Data
The reduction of aromatic aldehydes with sodium borohydride is generally a high-yielding reaction.
| Parameter | Expected Value |
| Yield | > 90% (based on similar reductions) |
| Purity | > 95% (after purification) |
| Physical State | White to yellow solid |
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
-
The quenching step should be performed slowly and carefully to control the evolution of hydrogen gas.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for the development of new therapeutic agents. Researchers should always adhere to standard laboratory safety practices when performing this or any other chemical synthesis.
References
Application Notes and Protocols for the Preparation of (4-Amino-3-fluorophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This document provides detailed protocols for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The procedures outlined are based on established synthetic transformations and are intended to be a reliable guide for researchers in the field.
Synthetic Pathway Overview
The preparation of this compound can be efficiently achieved in a two-step synthesis starting from commercially available methyl 3-fluoro-4-nitrobenzoate. The first step involves the reduction of the nitro group to an amino group, followed by the reduction of the methyl ester to a primary alcohol.
Caption: Two-step synthesis of this compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Reagents
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | Nitro Group Reduction | Methyl 3-fluoro-4-nitrobenzoate | H₂, 10% Pd/C | Methyl 4-amino-3-fluorobenzoate | 99% |
| 2 | Ester Reduction | Methyl 4-amino-3-fluorobenzoate | Lithium aluminum hydride (LiAlH₄) | This compound | High (expected) |
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-fluorobenzoate
This protocol describes the catalytic hydrogenation of methyl 3-fluoro-4-nitrobenzoate to methyl 4-amino-3-fluorobenzoate.
Materials:
-
Methyl 3-fluoro-4-nitrobenzoate
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction flask, dissolve methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethyl acetate and ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford methyl 4-amino-3-fluorobenzoate as a solid.
Expected Outcome:
-
Yield: 99%
-
Appearance: Beige solid
Caption: Workflow for the synthesis of Methyl 4-amino-3-fluorobenzoate.
Step 2: Synthesis of this compound
This protocol describes the reduction of methyl 4-amino-3-fluorobenzoate to this compound using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and use anhydrous solvents.
Materials:
-
Methyl 4-amino-3-fluorobenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, suspend LiAlH₄ (3-4 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 4-amino-3-fluorobenzoate (1 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the LiAlH4 reduction to this compound.
Applications in Drug Development
This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be functionalized to introduce various side chains, while the hydroxyl group can be modified or used as a handle for further synthetic transformations. The presence of the fluorine atom can enhance the potency and metabolic stability of drug candidates.[1] Derivatives of this compound have been explored in the development of inhibitors for various enzymes and receptors, highlighting its importance in the generation of novel therapeutics.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium aluminum hydride is highly reactive with water and can ignite in the presence of moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
(4-Amino-3-fluorophenyl)methanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Application Notes and Protocols
(4-Amino-3-fluorophenyl)methanol is a valuable bifunctional building block for organic synthesis, featuring an aniline moiety and a primary alcohol on a fluorinated benzene ring. This unique combination of reactive sites allows for its incorporation into a diverse range of molecular architectures, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity, which is of particular interest in drug design.[1]
Physicochemical Properties and Safety Information
This compound is typically a solid at room temperature.[2] It is important to handle this chemical with appropriate safety precautions. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory tract irritation.[3][4] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[4][5] For detailed safety information, please refer to the supplier's safety data sheet (SDS).[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₈FNO | [6] |
| Molecular Weight | 141.15 g/mol | [3] |
| Appearance | White to yellow solid | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Applications in Organic Synthesis
The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the primary alcohol can be oxidized to an aldehyde or converted to other functional groups.
N-Acylation
The amino group of this compound can be readily acylated to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds, as the amide bond is a common structural motif. N-acylation can be used to install various functional groups, influencing the biological activity and pharmacokinetic properties of the target molecule.
Experimental Protocol: N-Acetylation of this compound
This protocol is adapted from standard procedures for the acetylation of aromatic amines.[7][8][9][10]
Reaction Scheme:
Table 2: Experimental Protocol for N-Acetylation
| Parameter | Details | Reference |
| Reactants | This compound (1.0 eq), Acetic Anhydride (1.1 - 1.5 eq) | [8] |
| Solvent | Acetonitrile, Dichloromethane, or neat | [8] |
| Base (optional) | Pyridine or N,N-Diisopropylethylamine (DIPEA) | [9] |
| Temperature | Room temperature to 60 °C | [8][9] |
| Reaction Time | 1 - 7 hours | [8] |
| Work-up | 1. Quench with water. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with saturated sodium bicarbonate solution and brine. 4. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. | [7] |
| Purification | Column chromatography on silica gel or recrystallization. | [7] |
| Expected Yield | 85-95% (based on analogous reactions) | [8] |
Oxidation to Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-amino-3-fluorobenzaldehyde. This aldehyde is a valuable intermediate for the synthesis of various heterocyclic compounds and for the introduction of the aminofluorobenzyl moiety through reductive amination.
Experimental Protocol: Oxidation of this compound to 4-Amino-3-fluorobenzaldehyde
This protocol is adapted from a chemoselective oxidation method for aminobenzyl alcohols.[11][12][13][14][15]
Reaction Scheme:
Table 3: Experimental Protocol for Oxidation to Aldehyde
| Parameter | Details | Reference |
| Reactants | This compound (1.0 eq) | [11][12] |
| Catalyst System | Copper(I) iodide (CuI, 10 mol%), 4-Dimethylaminopyridine (DMAP, 10 mol%), TEMPO (1 mol%) | [11][12] |
| Oxidant | Molecular Oxygen (O₂) from a balloon | [11][12] |
| Solvent | Acetonitrile (CH₃CN) | [11][12] |
| Temperature | Room temperature | [11][12] |
| Reaction Time | 3 - 6 hours | [11][12] |
| Work-up | 1. Filter the reaction mixture. 2. Wash the solid with acetonitrile. 3. Remove the solvent in vacuo. | [11] |
| Purification | Column chromatography on silica gel. | [11] |
| Expected Yield | 80-90% (based on analogous reactions) | [11] |
Synthesis of Quinolines
This compound can serve as a precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves a condensation reaction with a ketone or a secondary alcohol.
Experimental Protocol: Synthesis of a 7-Fluoroquinoline Derivative
This protocol is adapted from the Friedländer annulation using an aminobenzyl alcohol and a ketone.[1][16][17][18][19]
Reaction Scheme:
Table 4: Experimental Protocol for Quinoline Synthesis
| Parameter | Details | Reference |
| Reactants | This compound (1.0 eq), Aryl Ketone (1.2 eq) | [1][16] |
| Catalyst | N-Heterocyclic Carbene (NHC)-Copper complex or other transition metal catalysts | [1][16] |
| Base | Potassium hydroxide (KOH) | [1] |
| Solvent/Oxidant | Dimethyl sulfoxide (DMSO) | [1][16] |
| Temperature | Room temperature to 120 °C | [1][16] |
| Reaction Time | 1 - 24 hours | [1][16] |
| Work-up | 1. Dilute with water. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine. 4. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. | [16] |
| Purification | Column chromatography on silica gel. | [16] |
| Expected Yield | 60-85% (based on analogous reactions) | [1][16] |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 4-amino-3-fluorophenyl moiety is a key structural feature in several potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Aurora Kinase B Inhibition
Derivatives incorporating the this compound scaffold have been investigated as inhibitors of Aurora Kinase B (AURKB). AURKB is a serine/threonine kinase that plays a critical role in cell division, including chromosome segregation and cytokinesis.[20][21][22] Overexpression of AURKB is common in various cancers, making it an attractive therapeutic target.[21][23]
Caption: Aurora Kinase B signaling pathway in cell cycle progression.
The diagram above illustrates the central role of Aurora Kinase B (AURKB) in mitosis. AURKB, activated at the G2/M transition, phosphorylates key substrates like Histone H3, CENP-A, and MCAK to ensure proper chromosome condensation, kinetochore function, and microtubule dynamics.[20][22] It also regulates the spindle assembly checkpoint to prevent premature anaphase entry.[20] Inhibitors derived from this compound can block AURKB activity, leading to mitotic arrest and potentially apoptosis in cancer cells.
SMARCA2/4 Degraders
The 4-aminophenyl moiety is also a component of proteolysis-targeting chimeras (PROTACs) designed to degrade SMARCA2 and SMARCA4.[24][25][26][27][28] These proteins are ATP-dependent helicases and core components of the SWI/SNF chromatin remodeling complex. In certain cancers with mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[26] Developing selective degraders of SMARCA2 is a promising therapeutic strategy for these cancers.
Caption: PROTAC-mediated degradation of SMARCA2.
This workflow illustrates how a PROTAC molecule, synthesized using a derivative of this compound as a building block, can induce the degradation of the SMARCA2 protein. The PROTAC simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex.[27] This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome and ultimately causing the death of cancer cells dependent on this protein.[26]
Conclusion
This compound is a highly adaptable building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature allows for the straightforward introduction of a fluorinated aminobenzyl moiety into a variety of molecular scaffolds. The demonstrated utility of this structural motif in potent kinase inhibitors and PROTACs highlights the importance of this compound as a key starting material for the development of novel therapeutics. The provided protocols, adapted from established methodologies for similar compounds, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
- 1. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04926F [pubs.rsc.org]
- 2. (3-Amino-4-fluorophenyl)methanol | 227609-86-1 [sigmaaldrich.com]
- 3. This compound | 146019-45-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. PubChemLite - this compound (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline synthesis [organic-chemistry.org]
- 20. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 21. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Amino-3-fluorophenyl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (4-Amino-3-fluorophenyl)methanol as a key starting material in the synthesis of pharmaceutical intermediates. The following sections describe its application in the synthesis of a crucial intermediate for the multi-kinase inhibitor Regorafenib, as well as in the preparation of N-acetylated derivatives, which are common motifs in medicinal chemistry.
Application 1: Synthesis of a Key Intermediate for Regorafenib
This compound serves as a valuable precursor to 4-amino-3-fluorophenol, a pivotal intermediate in the synthesis of Regorafenib. Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4][5] The synthetic route involves a two-step oxidation of the benzyl alcohol to the corresponding phenol, followed by a nucleophilic aromatic substitution to yield the diaryl ether intermediate.
Experimental Protocols
Protocol 1.1: Oxidation of this compound to 4-Amino-3-fluorobenzaldehyde
This protocol is adapted from a general method for the selective oxidation of aminobenzyl alcohols.[6]
-
Materials: this compound, Copper(I) iodide (CuI), 4-Dimethylaminopyridine (DMAP), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Acetonitrile (CH₃CN), Oxygen balloon.
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1 mmol, 141.14 mg), CuI (0.1 mmol, 19.0 mg), and CH₃CN (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (0.1 mmol, 12.2 mg) and TEMPO (0.01 mmol, 1.56 mg).
-
Fit the flask with an oxygen balloon and stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid residue with CH₃CN (2 x 5 mL).
-
Remove the solvent from the filtrate in vacuo to yield the crude product, which can be purified by column chromatography.
-
Protocol 1.2: Baeyer-Villiger Oxidation to 4-Amino-3-fluorophenol
This is a representative protocol for the Baeyer-Villiger oxidation of an aromatic aldehyde.
-
Materials: 4-Amino-3-fluorobenzaldehyde, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve 4-Amino-3-fluorobenzaldehyde (1 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 mmol) in DCM (5 mL).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting formate ester is then hydrolyzed.
-
To the crude formate ester, add methanol (10 mL) and 1 M NaOH (2 mL) and stir at room temperature for 1-2 hours.
-
Neutralize the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-amino-3-fluorophenol.
-
Protocol 1.3: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
-
Materials: 4-Amino-3-fluorophenol, 4-chloro-N-methylpicolinamide, Potassium tert-butoxide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-amino-3-fluorophenol (1.0 equiv) in anhydrous DMF, add potassium tert-butoxide (1.2 equiv) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add 4-chloro-N-methylpicolinamide (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1.1 | 4-Amino-3-fluorobenzaldehyde | This compound | CuI, DMAP, TEMPO, O₂ | ~85-95 (estimated) | >95 (after chromatography) | [6] |
| 1.2 | 4-Amino-3-fluorophenol | 4-Amino-3-fluorobenzaldehyde | m-CPBA, then NaOH | ~70-80 (estimated) | >98 (after purification) | General Method |
| 1.3 | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Amino-3-fluorophenol | 4-chloro-N-methylpicolinamide, KOtBu | 85-95 | >99 | [2] |
Visualizations
Caption: Synthetic workflow for a Regorafenib intermediate.
Caption: Key signaling pathways inhibited by Regorafenib.
Application 2: Synthesis of N-Acetyl-(4-amino-3-fluorophenyl)methanol
N-acylated aromatic compounds are prevalent in pharmaceutical agents. The selective N-acetylation of this compound provides a straightforward route to introduce an acetamide functional group, which can modulate the compound's physicochemical properties and biological activity.
Experimental Protocol
Protocol 2.1: Selective N-Acetylation of this compound
This protocol is based on a catalyst- and solvent-free method for the acetylation of amines.[7]
-
Materials: this compound, Acetic anhydride.
-
Procedure:
-
In a reaction vial, place this compound (1 mmol, 141.14 mg).
-
Add acetic anhydride (1.2 mmol, 113 µL).
-
Seal the vial and heat the mixture to 60 °C.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-acetylated product.
-
Data Presentation
| Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| N-(4-(hydroxymethyl)-2-fluorophenyl)acetamide | This compound | Acetic anhydride | >95 | >98 (after purification) | [7] |
Visualization
Caption: Experimental workflow for N-acetylation.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of the Amino Group on (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol is a key structural motif and a versatile building block in medicinal chemistry and materials science. The presence of an amino group, a fluorine atom, and a hydroxymethyl group on the phenyl ring provides multiple reactive sites for chemical modification. The amino group, in particular, serves as a crucial handle for introducing a wide range of functionalities, enabling the synthesis of diverse molecular architectures. This document details common and synthetically useful reactions involving the amino group of this compound, providing detailed protocols and representative data to guide researchers in their synthetic endeavors. The derivatization of this moiety is instrumental in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2]
Key Reactions and Protocols
The primary amino group of this compound is a versatile nucleophile and can undergo several important transformations. The following sections describe the protocols for key reactions such as N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions.
N-Acylation (Amide Formation)
N-acylation is a fundamental transformation that converts the primary amine into a more stable and often biologically active amide. This reaction is widely used to modify the electronic properties and steric bulk of the parent molecule. The resulting amides are common features in many pharmaceutical compounds.
Experimental Protocol:
This protocol is adapted from a standard procedure for the acylation of substituted anilines.[3]
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL/g of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary (Representative)
The following table summarizes typical parameters for N-acylation reactions based on similar aromatic amines.[3][4]
| Acylating Agent | Base/Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | 2-4 | 0 to RT | 85-95 |
| Benzoyl Chloride | Pyridine | 3-6 | 0 to RT | 80-90 |
| Acetyl Chloride | Triethylamine/DCM | 2-4 | 0 to RT | 88-96 |
N-Alkylation
N-alkylation introduces alkyl groups to the amino moiety, a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity. Reductive amination or direct alkylation using alkyl halides are common methods. A greener approach involves the use of alcohols as alkylating agents under hydrogenation conditions.[5][6]
Experimental Protocol (Reductive Amination):
-
Mixture Preparation: To a solution of this compound (1.0 eq) in methanol (15 mL/g), add the desired aldehyde or ketone (1.1 eq) and acetic acid (0.1 eq).
-
Reducing Agent: Stir the mixture at room temperature for 1 hour, then cool to 0 °C. Add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the N-alkylated product.
Quantitative Data Summary (Representative)
| Alkylating Agent | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Formaldehyde | NaBH(OAc)₃ | DCE | 12 | 70-85 |
| Acetone | NaBH₄ | Methanol | 16 | 65-80 |
| Benzaldehyde | H₂/Pd-C | Ethanol | 24 | 75-90 |
Diazotization and Subsequent Reactions
Diazotization of the primary amino group yields a highly reactive diazonium salt, which is a versatile intermediate. It can be readily converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) via Sandmeyer or related reactions, or used in azo coupling to form azo dyes.[7][8][9]
Experimental Protocol (Diazotization):
Caution: Diazonium salts can be explosive when isolated and dry. These reactions should be performed in solution at low temperatures and behind a safety shield.
-
Amine Solution: In a three-necked flask, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water (10 mL/g).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[8]
-
Diazonium Salt Formation: Continue stirring for 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. Use starch-iodide paper to test for a slight excess of nitrous acid.
-
Subsequent Reaction (e.g., Sandmeyer): In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr) in the corresponding acid. Slowly add the cold diazonium salt solution to this mixture.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent, wash, dry, and purify as needed.
Quantitative Data Summary (Representative for Sandmeyer Reactions)
| Reagent | Product Functional Group | Typical Yield (%) |
| CuCl/HCl | -Cl | 60-80 |
| CuBr/HBr | -Br | 65-85 |
| CuCN/KCN | -CN | 50-70 |
| KI | -I | 70-90 |
Buchwald-Hartwig Amination
While the amino group of this compound acts as the nucleophile, this reaction is crucial for coupling it with aryl halides or triflates to form diarylamines. This palladium-catalyzed C-N bond formation is a cornerstone of modern organic synthesis.[10][11][12]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide/triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).[13]
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cooling and Filtration: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Bromide | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 75-95 |
| Aryl Chloride | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 110 | 60-85 |
| Aryl Iodide | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 90 | 80-98 |
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate the key synthetic transformations and their logical flow in a research context.
Caption: General reaction pathways for the amino group.
Caption: Step-by-step workflow for a typical N-acylation.
Caption: Logic flow from synthesis to drug candidate.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics [article.sapub.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol is a valuable building block in medicinal chemistry and drug development. The presence of a hydroxyl group, an amino group, and a fluorine atom on the phenyl ring offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. Derivatization of the hydroxyl group can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
These application notes provide detailed protocols for two common derivatization reactions of the hydroxyl group in this compound: acetylation to form an ester and silylation to form a silyl ether. These methods are foundational for creating libraries of compounds for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents.
Data Presentation
The following tables summarize representative quantitative data for the described derivatization reactions. The data is based on typical yields and reaction conditions for analogous substrates.
Table 1: Acetylation of this compound
| Parameter | Value |
| Product | (4-Amino-3-fluorophenyl)methyl acetate |
| Acylating Agent | Acetic Anhydride |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Silylation of this compound
| Parameter | Value |
| Product | 4-((tert-Butyldimethylsilyloxy)methyl)-2-fluoroaniline |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 90-98% |
| Purity (by GC-MS) | >99% |
Experimental Protocols
Protocol 1: Acetylation of the Hydroxyl Group
This protocol describes the synthesis of (4-Amino-3-fluorophenyl)methyl acetate via esterification of the hydroxyl group with acetic anhydride. The amino group remains largely unaffected under these mild conditions due to the higher reactivity of the primary alcohol.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
Acylation: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Silylation of the Hydroxyl Group
This protocol details the formation of a tert-butyldimethylsilyl (TBDMS) ether, which is a common protecting group for alcohols. The use of imidazole as a base facilitates the selective silylation of the hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Silylation: Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by GC-MS or TLC until completion.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and deionized water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting silyl ether is often of high purity and may not require further purification. If necessary, flash chromatography on silica gel can be performed.
Visualizations
Application of (4-Amino-3-fluorophenyl)methanol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (4-Amino-3-fluorophenyl)methanol as a key building block in the synthesis of potent kinase inhibitors. The focus is on the synthesis of compounds targeting crucial signaling pathways implicated in cancer, such as those mediated by c-Met and VEGFR-2.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final compound. The amino and methanol functionalities offer versatile handles for synthetic modifications, allowing for the construction of complex molecular architectures characteristic of targeted therapies. This document outlines a proposed synthetic route to a key intermediate for potent kinase inhibitors like Cabozantinib, along with relevant biological data and pathway information.
Targeted Signaling Pathways
Kinase inhibitors synthesized using derivatives of this compound can target key receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Dysregulation of these signaling pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF).[1][2] This leads to receptor dimerization and autophosphorylation, activating downstream pathways including RAS/MAPK, PI3K/AKT, and STAT3, which drive cell proliferation, survival, and motility.[3][4]
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Fluorinated Phenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance for the development of novel pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[3][4]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[5][6] However, applying this methodology to fluorinated phenyl derivatives presents unique challenges. Electron-deficient fluorinated arylboronic acids are often prone to rapid protodeboronation under basic conditions, and substrates with multiple fluorine substituents can exhibit low reactivity.[5][7]
These application notes provide a comprehensive overview of optimized conditions, detailed experimental protocols, and key considerations for successfully performing Suzuki coupling reactions with various fluorinated phenyl derivatives. The protocols address common challenges through the strategic selection of catalysts, ligands, bases, and reaction conditions, including microwave-assisted techniques to enhance efficiency.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorinated aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The fluorinated phenylboronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple to form the fluorinated biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Challenges and Optimization Strategies
Successfully coupling fluorinated phenyl derivatives often requires careful optimization to overcome inherent challenges.
-
Protodeboronation: Fluorinated arylboronic acids, being electron-deficient, are susceptible to cleavage of the C-B bond by a proton source, especially under basic conditions.[8] This side reaction consumes the boronic acid and reduces the overall yield.
-
Steric Hindrance: Substrates with ortho-substituents (including fluorine) can slow down both the oxidative addition and reductive elimination steps.[10]
-
Low Reactivity: Perfluorinated substrates, such as pentafluorophenylboronic acid, can be particularly unreactive under standard conditions.[5]
-
Solution: Specialized conditions, such as the use of CsF and Ag₂O as additives, have been developed to activate these challenging substrates.[12]
-
Caption: Key challenges and corresponding solutions in fluorinated Suzuki couplings.
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following tables summarize reported conditions for various fluorinated substrates.
Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides [1]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 88 |
Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Fluorinated Aryl Bromides [3] Reaction Conditions: Catalyst G-COOH-Pd-10 (0.1 mol% Pd), K₂CO₃ (2 equiv.), DMF/H₂O (95:5), 48h.
| Aryl Bromide | Temp. (°C) | Conversion (%) |
|---|---|---|
| 1-Bromo-4-fluorobenzene | 110 | 98.8 |
| 1-Bromo-3-fluorobenzene | 110 | 97.5 |
| 1-Bromo-2-fluorobenzene | 110 | 96.3 |
| 2-Bromo-5-fluorotoluene | 110 | 91.2 |
| 2-Bromo-4-fluorotoluene | 110 | 85.6 |
Table 3: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid [9] Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1).
| Aryl Halide | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | 120 | 15 | 95 |
| 4-Iodotoluene | 120 | 10 | 92 |
| 3-Bromopyridine | 150 | 20 | 85 |
| 4-Chlorobenzaldehyde | 150 | 30 | 78 |
Experimental Protocols
General Experimental Workflow
The workflow for a typical Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere, reaction monitoring, and subsequent work-up and purification.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[8]
Protocol 1: General Procedure for Coupling with 2,5-Difluorophenylboronic Acid
This protocol is adapted from a procedure using a Pd(OAc)₂/XPhos catalyst system, which is effective for a range of aryl halides.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (e.g., 4 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio should be approximately 2:1 THF/H₂O.[1]
-
Stir the reaction mixture vigorously at room temperature. For less reactive substrates (e.g., aryl chlorides), the mixture may need to be heated to 40-80 °C.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions with reactive halides are often complete within 30 minutes at room temperature.[1]
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl compound.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times, which is particularly beneficial for high-throughput synthesis in drug discovery.[9][13]
Materials:
-
Fluorinated arylboronic acid (0.6 mmol, 1.2 equiv)
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane and degassed water
-
10 mL microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine the aryl halide (0.5 mmol), fluorinated arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).[9]
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.[9]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[9] Reaction parameters may require optimization depending on the substrates.
-
After the reaction is complete, allow the vial to cool to a safe temperature before opening.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the final product.[9]
Protocol 3: Coupling of Unstable Polyfluorophenyl Boronic Acids
This protocol is designed for challenging boronic acids that are prone to rapid decomposition and utilizes a highly active palladium precatalyst to enable fast reactions at low temperatures.[7][14]
Materials:
-
Aryl halide or triflate (1.0 mmol, 1.0 equiv)
-
Polyfluorophenylboronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)
-
Buchwald XPhos Palladacycle Precatalyst (Gen. 3) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF
-
Schlenk tube with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), polyfluorophenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to a Schlenk tube.
-
Add the XPhos Palladacycle precatalyst (0.02 mmol).
-
Add anhydrous THF (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at room temperature or gently heat to 40 °C.[7]
-
Monitor the reaction closely. Due to the high catalyst activity, many couplings are complete in under 30 minutes.[14]
-
Upon completion, dilute the reaction with diethyl ether or ethyl acetate and filter through a short pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired polyfluorinated biaryl.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely benzoxazines and quinazolines, utilizing (4-Amino-3-fluorophenyl)methanol as a key starting material. The fluorine substitution on the phenyl ring makes this precursor particularly interesting for applications in medicinal chemistry, as fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthesis of Fluorinated 6-Fluoro-1,2,3,4-tetrahydro-2H-3,1-benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including in polymer chemistry and as intermediates in the synthesis of biologically active molecules. The following protocol describes a representative method for the synthesis of a 6-fluoro-substituted benzoxazine from this compound and an aldehyde. This acid-catalyzed condensation is a common and effective method for the formation of the benzoxazine ring system.
Experimental Protocol: Synthesis of 6-Fluoro-3-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2H-3,1-benzoxazine
Materials:
-
This compound
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Paraformaldehyde
-
1,4-Dioxane
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and p-anisaldehyde (1.0 eq) in 1,4-dioxane (20 mL).
-
Add paraformaldehyde (2.2 eq) to the solution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-fluoro-3-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2H-3,1-benzoxazine.
Quantitative Data (Representative)
The following table summarizes representative reaction parameters and expected yields for the synthesis of fluorinated benzoxazines based on analogous reactions.
| Starting Material | Aldehyde | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | p-Anisaldehyde | 1,4-Dioxane | HCl | 4-6 | 80-90 | 75-85 |
| This compound | Benzaldehyde | Toluene | p-TsOH | 5-7 | 110 | 70-80 |
| This compound | 4-Nitrobenzaldehyde | 1,4-Dioxane | HCl | 6-8 | 80-90 | 65-75 |
Note: The expected yields are based on general procedures for benzoxazine synthesis and may vary depending on the specific substrate and reaction conditions.
Reaction Pathway
Caption: Synthesis of a fluorinated benzoxazine derivative.
Synthesis of 7-Fluoroquinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, with many derivatives exhibiting a broad range of biological activities, including anticancer and antimicrobial properties. The following protocol outlines a representative two-step synthesis of a 7-fluoroquinazoline derivative from this compound. The first step involves an oxidation to the corresponding aminobenzaldehyde, followed by a condensation-cyclization reaction.
Experimental Protocol: Synthesis of 7-Fluoro-2-phenylquinazoline
Step 1: Oxidation to 4-Amino-3-fluorobenzaldehyde
Materials:
-
This compound
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (30 mL) in a 100 mL round-bottom flask, add activated manganese dioxide (5.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain 4-Amino-3-fluorobenzaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 7-Fluoro-2-phenylquinazoline
Materials:
-
4-Amino-3-fluorobenzaldehyde (from Step 1)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a 100 mL round-bottom flask, combine 4-Amino-3-fluorobenzaldehyde (1.0 eq), benzaldehyde (1.0 eq), and a large excess of ammonium acetate (10 eq).
-
Add glacial acetic acid (20 mL) to the mixture.
-
Heat the reaction mixture to reflux (around 120 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the mixture with a concentrated aqueous solution of ammonium hydroxide.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-fluoro-2-phenylquinazoline.
Quantitative Data (Representative)
The following table provides representative reaction parameters and expected yields for the synthesis of 7-fluoroquinazoline derivatives.
| Step | Reactants | Solvent | Reagent/Catalyst | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | This compound | DCM | MnO₂ | 12-16 | Room Temp. | 80-90 |
| 2 | 4-Amino-3-fluorobenzaldehyde, Benzaldehyde | Acetic Acid | NH₄OAc | 2-4 | 120 | 60-75 |
Note: The expected yields are based on general procedures for similar transformations and may vary.
Experimental Workflow
Caption: Two-step synthesis of a 7-fluoroquinazoline derivative.
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Amino-3-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-Amino-3-fluorophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after aqueous workup and extraction.
-
Possible Cause: Due to its polar amino and alcohol groups, this compound may have significant solubility in the aqueous phase, leading to incomplete extraction into the organic solvent.
-
Solutions:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH greater than 10 with a suitable base (e.g., NaOH, K₂CO₃). This deprotonates the amino group, reducing the compound's polarity and increasing its solubility in organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Issue 2: Significant tailing of the product spot/peak during column chromatography on silica gel.
-
Possible Cause: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to the mobile phase. This will compete with the analyte for binding to the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands.
-
Issue 3: Difficulty in inducing crystallization during recrystallization.
-
Possible Cause: The solution may be supersaturated, or there may be an excess of solvent.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.
-
-
Solvent Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.
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Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
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Issue 4: Oiling out during recrystallization instead of crystal formation.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound may be too soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Solvent System Adjustment:
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Use a lower-boiling point solvent.
-
Add a "poor" solvent (an anti-solvent) dropwise to the solution at a slightly elevated temperature until turbidity persists, then add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in crude this compound?
A1: Common impurities typically include unreacted starting materials from the synthesis and byproducts formed during the reaction. For example, if the synthesis involves the reduction of a nitro group, incomplete reduction could leave the corresponding nitro-intermediate.
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for a mobile phase is a mixture of a non-polar solvent and a polar solvent. A gradient elution is often effective. You can start with a mixture of hexane and ethyl acetate and gradually increase the proportion of ethyl acetate. For more polar impurities, a system of dichloromethane and methanol can be used. For example, you could start with 100% dichloromethane and gradually increase the methanol concentration. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What are suitable solvent systems for the recrystallization of this compound?
A3: Due to the polar nature of the molecule, solvent systems consisting of a moderately polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble when cold are often effective. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes slightly cloudy, then allow it to cool.[1] A mixture of dichloromethane and methanol has also been reported to be effective for similar compounds.[1]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions. Spot a small amount of each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots under UV light. Combine the fractions that contain only the spot corresponding to the pure product.
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative Data)
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity (by HPLC) | ~85% | ~85% |
| Final Purity (by HPLC) | >98% | >99% |
| Yield | 75-85% | 65-80% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Scalability | Excellent | Good |
Note: This data is illustrative for a similar compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, and is intended to provide a general benchmark.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or dichloromethane). Use a hot plate with a magnetic stirrer for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add a "poor" solvent (e.g., n-hexane) to the hot solution until it becomes slightly turbid. If necessary, gently reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and the mobile phase will need to be optimized based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane). Carefully pack a glass column with the slurry, ensuring a level and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed silica gel column.
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Elution: Begin eluting the column with the initial, least polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient should be determined by preliminary TLC analysis.
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Fraction Collection: Collect the eluent in separate fractions.
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Purity Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Column Chromatography Workflow for this compound.
Caption: Decision Tree for Common Purification Issues.
References
Optimizing reaction yield for (4-Amino-3-fluorophenyl)methanol synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of (4-Amino-3-fluorophenyl)methanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory-scale starting materials are 4-amino-3-fluorobenzoic acid or 4-amino-3-fluorobenzaldehyde. The choice between them often depends on commercial availability and the planned synthetic route.
Q2: Which reducing agent is most effective for the conversion of 4-amino-3-fluorobenzoic acid to this compound?
A2: Strong reducing agents are required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically providing good yields.[1][2] Borane complexes, such as Borane-THF (BH₃-THF), are also effective and can sometimes offer better selectivity if other reducible functional groups are present.[3][4] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[1]
Q3: Can I isolate the intermediate aldehyde when reducing 4-amino-3-fluorobenzoic acid?
A3: No, when using strong reducing agents like LiAlH₄, the reaction proceeds directly to the primary alcohol. The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced.[5]
Q4: What are the primary safety concerns when working with reagents like LiAlH₄ and Borane-THF?
A4: Both LiAlH₄ and Borane-THF are highly reactive and moisture-sensitive. LiAlH₄ reacts violently with water to produce flammable hydrogen gas.[6] These reactions must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. All work should be conducted in a well-ventilated fume hood.
Q5: How can I monitor the progress of the reduction reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the starting material (4-amino-3-fluorobenzoic acid) should be co-spotted with a sample from the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q6: What is the best way to purify the final product, this compound?
A6: After quenching the reaction and performing an aqueous workup, the crude product can often be purified by column chromatography on silica gel.[7] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is typically effective for eluting the polar amino alcohol. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent due to exposure to moisture. 2. Insufficient amount of reducing agent. 3. Poor quality of starting material. 4. Reaction temperature too low. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch. 2. Increase the molar equivalents of the reducing agent (e.g., use 2-3 equivalents of LiAlH₄). 3. Verify the purity of the 4-amino-3-fluorobenzoic acid by melting point or NMR. 4. For LiAlH₄ reductions, ensure the reaction is refluxed in an appropriate solvent like THF. For borane reductions, the reaction may require heating.[8][9] |
| Presence of Unreacted Starting Material | 1. Incomplete reaction due to insufficient reaction time. 2. Inadequate mixing of the heterogeneous reaction mixture. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure vigorous stirring, especially for LiAlH₄ reactions which are often heterogeneous. |
| Formation of a Side Product with a Higher Rf on TLC | 1. Formation of an ester if a low-boiling alcohol was used for quenching and the mixture became acidic. | 1. Quench the reaction at a low temperature (0 °C) and ensure the aqueous workup is performed under basic conditions to keep the amino group deprotonated. |
| Product is an Inseparable Mixture | 1. Complexation of the product with aluminum or boron salts. | 1. During the workup, add a solution of Rochelle's salt (potassium sodium tartrate) and stir for an extended period to break up aluminum salt emulsions. For borane reductions, a standard acidic workup followed by basification should be sufficient. |
| Product Degradation | 1. Overheating during reaction or workup. 2. The product may be sensitive to acidic or basic conditions during workup. | 1. Maintain the recommended reaction temperature and avoid excessive heating during solvent removal. 2. Perform the workup at low temperatures and neutralize the solution carefully. |
Data Presentation
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Strength | Typical Solvents | Reaction Conditions | Workup | Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Diethyl ether, THF | 0 °C to reflux | Careful quenching with water and/or acid/base | Reduces most carbonyl functional groups[1][6] |
| Borane-THF (BH₃-THF) | Strong | THF | 0 °C to reflux | Acidic workup followed by neutralization | Can be more selective than LiAlH₄[3][9] |
| Sodium Borohydride (NaBH₄) | Mild | Alcohols, water | Room temperature | Direct isolation | Does not typically reduce carboxylic acids[1] |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 97-101 °C[10] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~7.0 (m, 1H), ~6.8 (m, 2H), ~5.0 (s, 2H, NH₂), ~4.8 (t, 1H, OH), ~4.3 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~150 (d, J=240 Hz), ~138 (d, J=10 Hz), ~128, ~120 (d, J=5 Hz), ~115 (d, J=20 Hz), ~113, ~60 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Representative Protocol: Reduction of 4-Amino-3-fluorobenzoic Acid with LiAlH₄
Materials:
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4-Amino-3-fluorobenzoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (2.0 equivalents) under a nitrogen atmosphere. Anhydrous THF (50 mL) is added slowly via a syringe.
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Addition of Starting Material: 4-Amino-3-fluorobenzoic acid (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: The resulting suspension is stirred vigorously for 30 minutes, after which a saturated solution of Rochelle's salt (50 mL) is added, and stirring is continued for another 1-2 hours until the aqueous and organic layers are clear.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the reduction of 4-Amino-3-fluorobenzoic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. biotage.com [biotage.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 10. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]
Common side products in the synthesis of fluorinated anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated anilines?
A1: The most prevalent methods for synthesizing fluorinated anilines include:
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Catalytic Hydrogenation of Fluorinated Nitroaromatics: This is a widely used industrial method favored for its high conversion rates and selectivity. It involves the reduction of a fluorinated nitroaromatic compound using a catalyst (e.g., Pd/C, Pt/C) and a hydrogen source.
-
Balz-Schiemann Reaction: This classic method is used to introduce a fluorine atom onto an aromatic ring. It involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
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Nucleophilic Aromatic Substitution (SNAr): This method is particularly useful for preparing highly fluorinated anilines. It involves the reaction of a poly-halogenated aromatic compound with a source of fluoride, followed by amination or reduction of a nitro group.
Q2: What are the typical side products I should be aware of during the synthesis of fluorinated anilines?
A2: The side products largely depend on the synthetic route employed. Common side products include dehalogenated anilines, products of incomplete reduction, phenolic compounds, and oligomeric species. A more detailed breakdown is provided in the troubleshooting guides below.
Q3: How can I best purify my fluorinated aniline product?
A3: Purification strategies depend on the nature of the impurities. Common techniques include:
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Distillation: Effective for separating the desired aniline from starting materials or byproducts with significantly different boiling points.
-
Crystallization: Useful for obtaining high-purity solid anilines.
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Column Chromatography: A versatile technique for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for successful separation. For basic anilines, it is often beneficial to add a small amount of a tertiary amine like triethylamine to the eluent to prevent streaking on silica gel.[1]
Troubleshooting Guides
Catalytic Hydrogenation of Fluorinated Nitroaromatics
This method is often the most direct route but can be prone to specific side reactions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient catalyst activity or loading- Low hydrogen pressure- Short reaction time- Catalyst poisoning | - Increase catalyst loading or use fresh catalyst.- Increase hydrogen pressure within safe limits.- Extend the reaction time and monitor by TLC or GC.- Ensure starting materials and solvent are free of sulfur or other known catalyst poisons. |
| Dehalogenation (Loss of Fluorine or other Halogens) | - Over-reduction due to harsh reaction conditions- Non-selective catalyst | - Lower the reaction temperature and/or hydrogen pressure.- Screen different catalysts (e.g., Pt/C may be more selective than Pd/C in some cases).- Reduce the reaction time. |
| Formation of Oligomeric/Polymeric Byproducts | - Aniline product undergoes oxidative coupling. | - After the reaction, handle the product under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the crude product post-reaction.[2] |
Illustrative Side Product Data
The following table provides examples of side product formation in the synthesis of 4-fluoroaniline from 4-fluoronitrobenzene. Note that the percentages can vary significantly with reaction conditions.
| Catalyst | Hydrogen Pressure | Temperature | Aniline (byproduct) % | Incomplete Reduction Products % |
| Pd/C | 1 atm | 25°C | 1-5% | <1% |
| Raney Ni | 50 atm | 80°C | 5-10% | <2% |
| PtO₂ | 3 atm | 25°C | <2% | <1% |
This table is a compilation of representative data and should be used as a general guideline.
Balz-Schiemann Reaction
This reaction is a cornerstone of aromatic fluorination but requires careful control to minimize side reactions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Fluorinated Product | - Incomplete diazotization- Premature decomposition of the diazonium salt- Inefficient thermal decomposition | - Ensure low temperatures (0-5 °C) during diazotization.- Use of an appropriate acid (e.g., HBF₄) is critical.- Optimize the thermal decomposition temperature; too low may be inefficient, too high can lead to tar formation. |
| Formation of Phenolic Byproducts | - Reaction of the diazonium salt with water | - Ensure all reagents and solvents are anhydrous.- Isolate the diazonium tetrafluoroborate salt before decomposition to remove excess water. |
| Formation of Tarry Residues | - Uncontrolled thermal decomposition- Side reactions of the highly reactive aryl cation intermediate | - Decompose the diazonium salt in a high-boiling inert solvent to better control the temperature.[3]- Consider photolytic decomposition as a milder alternative to thermal decomposition. |
Nucleophilic Aromatic Substitution (SNAr)
A powerful method, especially for electron-deficient aromatic rings.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | - Insufficient activation of the aromatic ring- Low reaction temperature- Poor choice of solvent | - The aromatic ring must have strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.- Increase the reaction temperature, potentially using a high-boiling aprotic polar solvent (e.g., DMSO, DMF, NMP).- Use a highly polar aprotic solvent to solvate the cation and leave the fluoride anion more nucleophilic. |
| Formation of Diaryl Ether or Phenolic Byproducts | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere. |
| Isomeric Products | - Multiple possible sites for nucleophilic attack on the starting material | - Choose a starting material with only one activated site for substitution.- Optimize reaction conditions (temperature, solvent) to favor the desired isomer. |
Experimental Protocols
Key Experiment 1: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation
Materials:
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4-Fluoronitrobenzene
-
Methanol (or Ethanol)
-
10% Palladium on Carbon (Pd/C)
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Hydrogen gas
Procedure:
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In a hydrogenation vessel, dissolve 4-fluoronitrobenzene in methanol.
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Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).
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Seal the vessel and purge with hydrogen gas several times.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Rinse the celite pad with additional methanol.
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Remove the solvent from the filtrate under reduced pressure to obtain crude 4-fluoroaniline.
-
Purify the crude product by distillation or column chromatography.
Key Experiment 2: Purification of a Crude Fluorinated Aniline by Column Chromatography
Materials:
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Crude fluorinated aniline
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Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
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Triethylamine (optional)
Procedure:
-
Select the Eluent System: Use TLC to determine a suitable solvent system. A good starting point for many fluorinated anilines is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3. If the spot streaks, add 0.5-1% triethylamine to the eluent mixture.
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Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Load the Sample: Dissolve the crude fluorinated aniline in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
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Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated aniline.
Visualizations
References
(4-Amino-3-fluorophenyl)methanol stability and recommended storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage of (4-Amino-3-fluorophenyl)methanol (CAS No. 146019-45-6).
Physicochemical and Stability Data
While extensive quantitative stability data for this compound is not widely published, the following table summarizes available information and data for a closely related isomer, (3-Amino-4-fluorophenyl)methanol, which can serve as a valuable reference.
| Property | This compound | (3-Amino-4-fluorophenyl)methanol (Isomer) | General Chemical Stability Recommendations |
| CAS Number | 146019-45-6 | 227609-86-1 | N/A |
| Purity | 98% | 98% | N/A |
| Physical Form | Not Specified | White to Yellow Solid | N/A |
| Recommended Storage | Ambient Storage | Keep in dark place, inert atmosphere, room temperature.[1] | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] |
| Hazard Statements | H302, H315, H319, H335 | H315, H319 | Handle with appropriate personal protective equipment. |
Experimental Protocols
Detailed experimental protocols for stability testing of this compound are not publicly available. However, a general approach to assess the stability of a new compound would involve:
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Initial Characterization: Obtain baseline data on the compound's purity and appearance (e.g., via HPLC, NMR, and visual inspection).
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Stress Testing (Forced Degradation): Expose the compound to various stress conditions to identify potential degradation pathways. This typically includes:
-
Photostability: Exposure to UV and visible light.
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Thermal Stability: Exposure to elevated temperatures.
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Humidity: Exposure to high relative humidity.
-
Oxidative Stress: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
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pH Stress: Exposure to acidic and basic conditions.
-
-
Long-Term Stability Testing: Store the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) for an extended period.
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Analysis: At specified time points, analyze the samples using stability-indicating methods (e.g., HPLC) to quantify the parent compound and any degradation products.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
-
What are the primary hazards associated with this compound? This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Always handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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What is the recommended storage temperature? While one supplier suggests "Ambient Storage", a more conservative approach, based on a related isomer, is to store it at room temperature. For long-term storage, refrigeration (2-8 °C) is often a good practice for amino-containing aromatic compounds to minimize potential degradation.
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Is this compound sensitive to light or air? While not explicitly stated for this specific compound, a closely related isomer, (3-Amino-4-fluorophenyl)methanol, is recommended to be stored in a dark place under an inert atmosphere.[1] Therefore, it is prudent to protect this compound from light and air to prevent potential photo-oxidation and degradation.
Troubleshooting Common Issues
-
Issue: The compound has changed color (e.g., from white to yellow/brown).
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Possible Cause: This is a common indication of degradation, likely due to oxidation or exposure to light. Aminophenyl groups are known to be susceptible to oxidation, which can lead to coloration.
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Solution:
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Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, TLC) before use.
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If the purity is compromised, consider purifying the material or obtaining a fresh batch.
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For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., nitrogen or argon), and stored in a dark location.
-
-
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Issue: Inconsistent experimental results using the same batch of the compound.
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Possible Cause: This could be due to improper storage between uses, leading to gradual degradation. It could also be related to the compound's hygroscopic nature, where it absorbs moisture from the air, affecting its effective concentration.[3]
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Solution:
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Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
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Always store the compound in a desiccator, especially after opening the primary container.
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Before use, ensure the compound is completely dry.
-
-
Visualized Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability and integrity.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Purification of Substituted Benzyl Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of substituted benzyl alcohols. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude substituted benzyl alcohols?
A1: Common impurities often depend on the synthetic route used to prepare the alcohol. However, typical impurities include:
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Starting materials: Unreacted precursors from the synthesis.
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Reagents and catalysts: Residual reagents or catalysts used in the reaction.
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Side-products: Compounds formed from competing reactions, such as ethers (e.g., dibenzyl ether), aldehydes (from oxidation of the alcohol), or over-alkylated products.[1]
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Solvents: Residual solvents from the reaction or initial work-up.
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Isomers: Positional isomers if the synthesis is not completely regioselective.
Q2: Which purification method is best for my substituted benzyl alcohol?
A2: The optimal purification method depends on the nature of your compound and the impurities present.
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Distillation (especially vacuum distillation) is suitable for thermally stable, liquid benzyl alcohols to remove non-volatile impurities or separate components with significantly different boiling points.[1]
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Flash Column Chromatography is a versatile technique for separating compounds with different polarities. It is effective for removing a wide range of impurities.[2]
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Recrystallization is ideal for solid benzyl alcohols to remove small amounts of impurities. It can yield very pure material if a suitable solvent is found.
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Liquid-Liquid Extraction is useful for an initial clean-up to remove acidic or basic impurities by washing with aqueous solutions of acid or base.[3]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your substituted benzyl alcohol:
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High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and separating closely related impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide structural confirmation and an estimation of purity, especially when compared to a known standard.
Troubleshooting Guides
Low Yield After Purification
Q4: I am losing a significant amount of my product during purification. What are the possible causes and solutions?
A4: Low recovery can stem from several issues depending on the purification method:
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Incomplete Extraction: If your initial work-up involves a liquid-liquid extraction, your substituted benzyl alcohol might have some water solubility. To minimize loss to the aqueous layer, you can saturate the aqueous phase with a salt like sodium chloride (salting out) or perform multiple extractions with smaller volumes of organic solvent.[2]
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Product Adsorption on Silica Gel: The hydroxyl group of benzyl alcohols can cause the compound to adhere strongly to the silica gel in column chromatography, leading to incomplete elution. This can be mitigated by adding a small amount of a polar solvent like triethylamine or methanol to your eluent to compete for binding sites on the silica.
-
Premature Crystallization: During a hot filtration step in recrystallization, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent.
-
Co-elution with Impurities: If your product has a similar polarity to an impurity, they may elute together during column chromatography. Optimizing the solvent system, by using a shallower gradient or a different solvent mixture, can improve separation.[2]
Issues with Crystallization
Q5: My substituted benzyl alcohol is "oiling out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Slow Down Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling solvent or a different solvent pair.
Problems During Distillation
Q6: I am observing polymerization or decomposition of my substituted benzyl alcohol during distillation. How can I prevent this?
A6: Substituted benzyl alcohols can be sensitive to high temperatures and acidic or basic conditions.
-
Use Vacuum Distillation: By reducing the pressure, the boiling point of your compound is lowered, which can prevent thermal decomposition.[1][6]
-
Neutralize Before Distilling: If your crude product contains acidic or basic impurities, wash it with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic) and then with water and brine before distilling.[1]
-
Ensure the System is Dry: Water present during distillation can lead to side reactions at high temperatures. Ensure your crude product and glassware are dry.
Data Presentation
| Purification Method | Impurity Type | Typical Purity Achieved | Notes |
| Vacuum Distillation | Non-volatile residues, compounds with significantly different boiling points | >99% | A trial of kugelrohr distillation on a crude benzyl alcohol derivative resulted in 86% purity, which was subsequently improved to 78% yield of pure product after column chromatography.[7] A multi-step distillation process for benzyl alcohol has been reported to achieve >99.999% purity.[8] |
| Flash Column Chromatography | Polar and non-polar impurities, isomers | 95-99% | Effective for a wide range of impurities. Purity is highly dependent on the solvent system and column packing. |
| Recrystallization | Small amounts of soluble or insoluble impurities | >99.5% | Requires the compound to be a solid at room temperature and the identification of a suitable solvent system. |
| Liquid-Liquid Extraction | Acidic or basic impurities, water-soluble salts | N/A (pre-purification step) | Often used as a preliminary clean-up before other purification methods. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is for the purification of a thermally stable, liquid substituted benzyl alcohol from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column (e.g., Vigreux) for better separation of liquids with close boiling points.[9]
-
Ensure all glassware is free of cracks.
-
Use a magnetic stir bar in the distilling flask for smooth boiling; boiling chips are not effective under vacuum.[10]
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the vacuum adapter to a trap and then to a vacuum source (e.g., vacuum pump).[6]
-
-
Procedure:
-
Place the crude substituted benzyl alcohol in the distilling flask (no more than two-thirds full).
-
Turn on the cooling water to the condenser.
-
Begin stirring.
-
Gradually apply the vacuum. You may observe some initial bubbling as volatile solvents are removed.
-
Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.
-
Collect the fractions in separate receiving flasks. The first fraction will likely contain any low-boiling impurities.
-
The temperature should remain stable during the collection of the pure fraction.
-
Stop the distillation before the distilling flask is completely dry.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return to atmospheric pressure.
-
Turn off the vacuum source.
-
Protocol 2: Flash Column Chromatography
This protocol is for the separation of a substituted benzyl alcohol from impurities with different polarities.
-
Preparation:
-
Select an appropriate column size and amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Choose a suitable solvent system by running thin-layer chromatography (TLC) of your crude mixture. The ideal eluent should give your desired compound an Rf value of ~0.3. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate.[7]
-
Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle pressure (e.g., with a pump or inert gas).
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted benzyl alcohol.
-
Protocol 3: Recrystallization
This protocol is for the purification of a solid substituted benzyl alcohol.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents for aromatic alcohols include ethanol, methanol, water, or mixtures like ethanol/water or hexane/ethyl acetate.[12]
-
Test small amounts of your compound in different solvents to find the best one.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid just dissolves.[5]
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and then perform a hot gravity filtration to remove it and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Protocol 4: Liquid-Liquid Extraction (Acid-Base Wash)
This protocol is for the removal of acidic or basic impurities from a solution of a substituted benzyl alcohol in an organic solvent.
-
Apparatus Setup:
-
Set up a separatory funnel in a ring stand.[13]
-
-
Procedure for Removing Acidic Impurities:
-
Dissolve the crude product in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.[13]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine to remove residual salts.
-
-
Procedure for Removing Basic Impurities:
-
Follow the same procedure as above, but use a dilute aqueous solution of HCl (e.g., 1 M) instead of sodium bicarbonate.
-
-
Work-up:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation. The resulting product can then be further purified by one of the methods above if necessary.
-
Visualizations
Caption: General experimental workflow for the purification of substituted benzyl alcohols.
Caption: Troubleshooting decision tree for when a product "oils out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 4. helixchrom.com [helixchrom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Challenges in the scale-up synthesis of (4-Amino-3-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (4-Amino-3-fluorophenyl)methanol.
Troubleshooting Guides
The scale-up synthesis of this compound, a key intermediate in pharmaceutical development, can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Problem Area: Reduction of 4-Amino-3-fluorobenzaldehyde
The primary route to this compound involves the reduction of 4-Amino-3-fluorobenzaldehyde. Issues during this step can significantly impact yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature.- Deactivation of the catalyst (if applicable).- Poor quality of starting material. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally.- Gradually increase the reaction temperature while monitoring for side-product formation.- For catalytic hydrogenation, ensure the catalyst is fresh and handled under an inert atmosphere.[1][2]- Analyze the purity of the 4-Amino-3-fluorobenzaldehyde before starting the reaction. |
| Formation of Impurities | - Over-reduction to 4-amino-3-fluorotoluene.- Formation of borate esters with NaBH₄.- Side reactions involving the amino group.- Polymerization of the starting material or product. | - Use a milder reducing agent or control the stoichiometry of a stronger one precisely.- Optimize the reaction temperature and time to favor the formation of the desired alcohol.- Perform an acidic or basic workup to hydrolyze any borate esters.- Consider N-protection of the amino group if side reactions are significant.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation-related polymerization. |
| Low Isolated Yield | - Product loss during workup and extraction.- Product is too soluble in the aqueous phase.- Inefficient crystallization or purification. | - Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).- Saturate the aqueous layer with NaCl to decrease the solubility of the product.- Optimize the crystallization solvent system and cooling profile.[3] |
Problem Area: Purification of this compound
The purification of this polar amino alcohol can be challenging, especially at a larger scale.
| Problem | Potential Cause | Recommended Solution |
| Difficulty in Crystallization | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Oiling out of the product. | - Treat the crude product with activated carbon to remove colored impurities.- Screen a variety of solvent systems (e.g., Ethyl Acetate/Heptane, Toluene, Water).- Employ slow cooling and seeding with a small crystal of pure product to induce crystallization. |
| Co-precipitation of Salts | - Residual inorganic salts from the workup. | - Wash the crude product with water to remove inorganic salts before the final crystallization.- Use a solvent system where the product is soluble but the salts are not. |
| Product Instability | - The amino group is susceptible to oxidation, leading to discoloration. | - Store the purified product under an inert atmosphere (e.g., Nitrogen or Argon) and in a cool, dark place.- Use of antioxidants during storage can be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 4-Amino-3-fluorobenzaldehyde. This can be synthesized from 4-amino-3-fluorotoluene via oxidation or from other appropriately substituted aromatic compounds.
Q2: Which reducing agents are recommended for the conversion of 4-Amino-3-fluorobenzaldehyde to the corresponding alcohol on a large scale?
A2: For scale-up, sodium borohydride (NaBH₄) in a suitable solvent like ethanol or methanol is a common and cost-effective choice. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is also a clean and efficient method, often providing high purity product directly after filtration of the catalyst.[1][2]
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting aldehyde spot/peak and the appearance of the product alcohol spot/peak will indicate the reaction's progression.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: When working with sodium borohydride, be aware that it reacts with water and acidic solutions to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated area, and the quenching of excess reagent should be done slowly and cautiously with cooling. If using catalytic hydrogenation, proper handling of the pyrophoric catalyst and hydrogen gas is crucial. A thorough risk assessment should be conducted before commencing any scale-up operation.
Q5: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?
A5: A higher molecular weight byproduct could be a result of an intermolecular reaction, such as the formation of an ether or an imine followed by further reactions. This is more likely to occur at elevated temperatures. It is recommended to re-optimize the reaction temperature and concentration. Protecting the amino group might also be a viable strategy to prevent such side reactions.
Experimental Protocols
Protocol 1: Reduction of 4-Amino-3-fluorobenzaldehyde using Sodium Borohydride
This protocol describes a general procedure for the reduction of 4-Amino-3-fluorobenzaldehyde to this compound.
Materials:
-
4-Amino-3-fluorobenzaldehyde
-
Methanol or Ethanol
-
Sodium Borohydride (NaBH₄)
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4-Amino-3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (0.3 - 0.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess NaBH₄ by the dropwise addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the alcohol solvent.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Protocol 2: Purification of this compound by Crystallization
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethyl Acetate, Heptane, Toluene)
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., ethyl acetate).
-
If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Key synthetic step for this compound.
References
Technical Support Center: Managing Reaction Exotherms in Fluorination Processes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the safe and effective management of reaction exotherms in fluorination processes. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to navigate the challenges associated with the highly energetic nature of fluorination reactions.
Fluorination is a powerful tool in medicinal chemistry and materials science, often imparting unique and desirable properties to molecules.[1][2] However, the formation of the carbon-fluorine bond is one of the most exothermic single bond formations in organic chemistry, presenting significant safety and control challenges.[3] This guide will equip you with the expertise to anticipate, monitor, and control these exotherms, ensuring the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of fluorination reactions stems from the fundamental properties of the fluorine atom and the bonds it forms. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond it often replaces.[1] This large difference in bond enthalpy means that the formation of a C-F bond releases a substantial amount of energy, often leading to a rapid increase in reaction temperature.[3] Additionally, many fluorinating reagents themselves are highly reactive and can react violently with certain organic compounds or solvents.[4][5]
Q2: What are the primary risks associated with uncontrolled fluorination exotherms?
A2: Uncontrolled exotherms can lead to a dangerous situation known as a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, causing the reaction temperature and pressure to increase exponentially.[6] The primary risks include:
-
Explosion: Rapid pressure buildup in a sealed or inadequately vented reactor can lead to catastrophic failure.
-
Toxic Gas Release: Decomposition of reagents and solvents at high temperatures can release hazardous gases, such as hydrogen fluoride (HF).[5][7]
-
Side Reactions and Product Degradation: Elevated temperatures can promote unwanted side reactions, such as elimination or decomposition, leading to low yields and complex purification challenges.[8]
-
Fire: If flammable solvents are used, a thermal runaway can lead to their ignition.
Q3: Which fluorinating reagents are particularly known for causing strong exotherms?
A3: While most fluorination reactions are exothermic, some reagents are more energetic than others.
-
Elemental Fluorine (F₂): As the most reactive fluorinating agent, its reactions are often explosive and require specialized equipment and expertise.[5][9]
-
Electrophilic Fluorinating Reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)): These reagents can react exothermically, especially with incompatible solvents like DMF, pyridine, and DMSO.[10][11]
-
Nucleophilic Fluorinating Reagents (e.g., Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor®): These reagents can be thermally unstable and may decompose exothermically at elevated temperatures.[1][4] They also react violently with water.[8][12]
Some newer generations of fluorinating agents, such as Xtalfluor and Fluolead, have been developed with enhanced thermal stability, exhibiting higher decomposition temperatures and lower exothermic heat.[1]
Troubleshooting Guide: Exotherm Management
This section provides a structured approach to troubleshooting common issues related to exothermic control during fluorination reactions.
Issue 1: Unexpectedly Rapid Temperature Increase Upon Reagent Addition
-
Potential Cause:
-
Incorrect Reagent Addition Rate: Adding the fluorinating agent too quickly does not allow sufficient time for heat dissipation.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact to remove the heat generated.
-
Concentrated Reagents: Using highly concentrated solutions can lead to a very fast reaction rate and a corresponding rapid heat release.
-
Solvent Incompatibility: Some fluorinating reagents, like Selectfluor®, can react exothermically with certain solvents.[11]
-
-
Solutions:
-
Controlled Addition: Add the fluorinating agent dropwise or via a syringe pump to control the reaction rate.[6]
-
Efficient Cooling: Ensure the reaction flask is adequately immersed in the cooling bath. For larger scale reactions, consider a more efficient cooling system.
-
Dilution: Dilute the reaction mixture to slow down the reaction rate and provide a larger thermal mass to absorb the heat.
-
Solvent Screening: Always verify the compatibility of your fluorinating agent with the chosen solvent before starting the reaction.[11]
-
Issue 2: Localized Hotspots in the Reaction Mixture
-
Potential Cause:
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reagents, causing hotspots where the reaction is proceeding much faster.
-
Viscous Reaction Mixture: A thick or heterogeneous reaction mixture can impede efficient heat transfer.
-
-
Solutions:
-
Vigorous Stirring: Use an overhead stirrer for larger volumes or viscous mixtures to ensure homogeneity.
-
Solvent Choice: Select a solvent that ensures all reactants remain in solution throughout the reaction.
-
Issue 3: Reaction Temperature Continues to Rise After Cooling Bath is Applied
-
Potential Cause:
-
Thermal Runaway in Progress: The heat generated by the reaction is overwhelming the cooling capacity.
-
Decomposition of Reagent: Some fluorinating agents can undergo exothermic decomposition at certain temperatures.[1]
-
-
Solutions:
-
Immediate Quenching: If you suspect a thermal runaway, execute your pre-planned emergency quenching procedure immediately.
-
Reaction Calorimetry: For new or scaled-up reactions, use reaction calorimetry to determine the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to ensure your cooling capacity is sufficient.[13][14]
-
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Fluorination
This protocol outlines a general approach for conducting a fluorination reaction with careful exotherm management.
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel or syringe pump for reagent addition.
-
Ensure all glassware is scrupulously dry to prevent unwanted side reactions and potential hazards.[15]
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove air and moisture.[15]
-
-
Initial Setup:
-
Dissolve the substrate in an appropriate anhydrous solvent in the reaction flask.
-
Cool the solution to the desired initial temperature (e.g., -78 °C with a dry ice/acetone bath).[8]
-
-
Reagent Addition:
-
Dissolve the fluorinating agent in the same anhydrous solvent in the dropping funnel or a syringe.
-
Add the fluorinating agent solution dropwise to the stirred substrate solution, carefully monitoring the internal temperature.
-
Maintain the desired reaction temperature by adjusting the addition rate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the controlled temperature. The reaction progress can be monitored by TLC, LC-MS, or GC-MS.[8]
-
-
Quenching:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water) while maintaining cooling. Be aware that quenching can also be exothermic.
-
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
!DANGER! This procedure should only be performed if a thermal runaway is suspected and you have been properly trained in emergency procedures.
-
Alert Personnel: Immediately alert all personnel in the vicinity of the potential hazard.
-
Remove Heat Source: If applicable, remove any heating mantle or external heat source.
-
Increase Cooling: If possible and safe to do so, add more dry ice or a colder solvent to the cooling bath.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Prepare Quenching Agent: Have a pre-determined, appropriate quenching agent ready in a vessel that allows for rapid addition.
-
Execute Quench: From a safe distance and behind a blast shield, add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction and potential gas evolution.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and contact your institution's emergency response team.[12]
Data Presentation
Table 1: Thermal Stability of Common Fluorinating Reagents
| Reagent | Type | Onset of Decomposition (°C) | Exothermicity | Notes |
| DAST | Nucleophilic | ~50-60 | High | Can be explosive upon heating.[12] |
| Deoxo-Fluor® | Nucleophilic | ~70-80 | High | Reacts violently with water.[12] |
| Xtalfluor-E® | Nucleophilic | >100 | Moderate | Enhanced thermal stability compared to DAST.[1] |
| Selectfluor® | Electrophilic | ~190 | Moderate | Can react exothermically with certain solvents.[10][11] |
| NFSI | Electrophilic | ~200 | Moderate | Generally stable under normal conditions. |
Note: These values are approximate and can vary depending on the specific conditions.
Visualization of Concepts
Diagram 1: Decision Tree for Managing a Fluorination Exotherm
Caption: Decision-making workflow for managing a potential exotherm.
Diagram 2: Heat Flow in a Batch vs. Continuous Flow Reactor
Caption: Comparison of heat dissipation in batch vs. flow reactors.
Advanced Strategies: Continuous Flow Chemistry
For particularly challenging or large-scale fluorination reactions, transitioning from batch to continuous flow chemistry can offer significant advantages in managing exotherms.[16][17]
-
Superior Heat Transfer: Microreactors used in flow chemistry have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal.[18][19] This minimizes the risk of thermal runaway.[6]
-
Enhanced Safety: The small internal volume of flow reactors means that only a small amount of hazardous material is reacting at any given time, significantly reducing the potential consequences of a process failure.[16]
-
Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.[16][18]
Several studies have demonstrated the successful and safe implementation of fluorination reactions using various reagents, including DAST and Selectfluor®, in continuous flow systems.[20][21] The adoption of flow chemistry can be a powerful strategy for taming the reactivity of these powerful transformations.[9][22]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Electrochemical Fluorination of Organic Compounds Using a Hexafluorosilicate Salt as an Inexpensive and Widely Available Fluorine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 17. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. vapourtec.com [vapourtec.com]
- 22. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Regioselectivity in Fluorinated Benzene Ring Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with fluorinated benzene rings, with a focus on improving reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions on fluorinated benzene rings often challenging?
A1: The regioselectivity of reactions on fluorinated benzene rings is a nuanced interplay of several factors. The fluorine atom itself is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M).[1][2] The balance between these opposing effects, along with steric hindrance and the nature of other substituents on the ring, dictates the preferred position of substitution.[3][4]
Q2: How does the position of fluorine on the benzene ring influence its directing effect in electrophilic aromatic substitution (EAS)?
A2: In electrophilic aromatic substitution (EAS), fluorine is considered a deactivating group yet is ortho, para-directing.[3] The electron-withdrawing inductive effect deactivates the ring towards electrophilic attack compared to benzene. However, the resonance effect, which donates electron density, is most pronounced at the ortho and para positions, making them more nucleophilic than the meta position.[5][6] Consequently, electrophiles preferentially attack the ortho and para positions.
Q3: In nucleophilic aromatic substitution (SNAr), why is fluorine a good leaving group despite the strength of the C-F bond?
A3: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[7][8] The high electronegativity of fluorine strongly stabilizes this intermediate by withdrawing electron density. This stabilization outweighs the energy required to break the strong C-F bond in the subsequent, faster elimination step, making fluorine an effective leaving group in SNAr reactions.[8]
Q4: What is Directed ortho-Metalation (DoM) and how can it be used to control regioselectivity on fluorinated benzenes?
A4: Directed ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity.[9] It involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[9][10] Fluorine itself can act as a potent directing group, facilitating lithiation at the C-H bond ortho to the C-F bond.[11][12] This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce functionality exclusively at the ortho position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptoms:
-
Formation of a mixture of ortho, meta, and para isomers.
-
The major product is not the expected regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Competing Directing Effects | When multiple substituents are present, their directing effects may compete. The overall outcome depends on the relative activating/deactivating strength of the groups. Consider the established hierarchy of directing groups. |
| Steric Hindrance | Bulky substituents on the ring or a bulky electrophile can disfavor substitution at the sterically hindered ortho position, leading to a higher proportion of the para product.[3] Try using a less sterically demanding electrophile if possible. |
| Reaction Conditions | Temperature: Higher temperatures can sometimes lead to decreased selectivity.[3] Running the reaction at a lower temperature may improve the regiochemical outcome. Solvent: While less pronounced than in SNAr, solvent effects can influence intermediate stability.[3] Experiment with solvents of varying polarity. |
| Fluorinating Reagent Choice | The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective. Consider using a milder reagent like Selectfluor™.[3] |
Issue 2: Low Yield or Incorrect Regiochemistry in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
No reaction or low conversion of starting material.
-
Substitution occurs at an undesired position.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Ring Activation | SNAr reactions require at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group to sufficiently activate the ring for nucleophilic attack.[7][8] If the ring is not sufficiently activated, the reaction will be slow or may not proceed. |
| Poor Leaving Group | While fluorine is a good leaving group in activated systems, other halides or triflates can also be used. The choice of leaving group can influence reactivity. |
| Choice of Nucleophile | A stronger or less sterically hindered nucleophile may be required for efficient substitution.[13] |
| Solvent Effects | Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[13] Ensure the solvent is anhydrous to prevent water from competing as a nucleophile.[13] |
| Protonation of Activating/Directing Groups | Under acidic conditions, basic groups on the ring (e.g., amino groups) can be protonated, which deactivates the ring towards nucleophilic attack.[13] Consider using a non-nucleophilic base to scavenge any acid formed during the reaction. |
Issue 3: Challenges in Regioselective C-H Functionalization
Symptoms:
-
A mixture of isomers is obtained from C-H activation.
-
Functionalization occurs at an electronically favored but undesired position.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of a Directing Group | For high regioselectivity in C-H functionalization, a directing group is often necessary to position the metal catalyst near a specific C-H bond.[3] |
| Ineffective Catalyst/Ligand System | The choice of metal catalyst and ligands is crucial for both reactivity and selectivity. For instance, in palladium-catalyzed reactions, a dual ligand system can be critical for high reactivity and site-selectivity.[14] |
| Reversible C-H Activation | Under certain conditions, C-H activation can be reversible, leading to a thermodynamic mixture of products.[15] Adjusting reaction conditions (e.g., temperature, addition of acid) can favor the kinetic or thermodynamic product. |
| Competing Reaction Pathways | In some cases, unexpected side reactions can occur. For example, with certain substrates, Selectfluor™ can lead to amination products instead of fluorination.[3] Careful analysis of byproducts is essential for understanding the reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Amino Groups on a Fluorinated Benzene Ring
This protocol is a representative example for protecting amino groups to prevent side reactions and improve regioselectivity in subsequent transformations.[13]
-
Dissolution: Dissolve the fluorinated aniline (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equivalents per amino group) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the di-Boc protected product by column chromatography on silica gel.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile
This protocol describes a typical SNAr reaction on an activated fluorinated benzene ring.[13]
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected fluorinated substrate (1 equivalent) and the desired thiol (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Heating: Heat the reaction mixture to 60-80 °C. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
-
Deprotection (if necessary): Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS). Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the final product, dry the organic layer, and concentrate to yield the desired regioselectively substituted product.[13]
Data and Visualizations
Table 1: Effect of Fluorine Substitution on the Acidity (pKa) of Benzene C-H Bonds
Fluorination significantly increases the acidity of adjacent C-H bonds, which is a key factor in Directed ortho-Metalation.
| Substituent Position | Estimated Reduction in pKa |
| ortho | 5.2 |
| meta | 3.0 |
| para | 1.4 |
| (Data adapted from reference[15]) |
Diagrams
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Caption: Decision tree for selecting a nucleophilic fluorination strategy.
Caption: Workflow for Directed ortho-Metalation on a fluorinated arene.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phase Transfer Catalysis (PTC) for Amino Alcohol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of amino alcohols using phase transfer catalysis (PTC).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PTC for amino alcohol synthesis.
Issue 1: Low or No Reaction Conversion
-
Question: My PTC reaction for synthesizing an amino alcohol is sluggish or not proceeding. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in a PTC reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Mixing: PTC reactions are critically dependent on the interfacial area between the aqueous and organic phases.[1] Insufficient agitation leads to a low rate of transfer of the catalyst-anion pair into the organic phase.
-
Solution: Increase the stirring rate to create a fine emulsion. For viscous mixtures, consider a mechanical stirrer over a magnetic stir bar. The use of ultrasound can also significantly enhance agitation.[1]
-
-
Improper Catalyst Selection: The efficiency of a phase transfer catalyst is tied to its lipophilicity and structure.
-
Solution: For reactions involving hydrophilic anions like hydroxide, catalysts with a "q-value" between 1.0 and 2.0 are often optimal.[2] Tetrabutylammonium salts (e.g., TBAB) are a good starting point due to their balanced properties. For higher temperatures, more stable phosphonium salts might be necessary.[3]
-
-
Poor Solubility of the Catalyst: The catalyst must have sufficient solubility in the organic phase to transport the anion.
-
Solution: If the catalyst appears to be precipitating or staying in the aqueous layer, switch to a more lipophilic catalyst with longer alkyl chains.
-
-
Deactivated Catalyst: Quaternary ammonium salts can degrade at high temperatures through Hofmann elimination.[3] Phosphonium salts are susceptible to degradation in the presence of strong bases.[3]
-
Solution: Ensure the reaction temperature is appropriate for the chosen catalyst's stability. If catalyst degradation is suspected, introduce a fresh batch of the catalyst.
-
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the substrate (e.g., glycine derivative) to form the reactive anion.[4]
-
Solution: If using a weaker base like potassium carbonate, consider switching to a stronger base such as 50% aqueous sodium hydroxide or potassium hydroxide.[5]
-
-
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
-
Question: I am using a chiral phase transfer catalyst for an asymmetric amino alcohol synthesis, but the enantiomeric excess (ee) is low. How can I improve it?
Answer: Achieving high enantioselectivity in asymmetric PTC requires careful control over the reaction conditions to favor the formation of one diastereomeric transition state over the other.
-
Suboptimal Catalyst Structure: The structure of the chiral catalyst is paramount for inducing stereoselectivity. Cinchona alkaloid-derived and Maruoka-type catalysts are commonly used for the asymmetric alkylation of glycine derivatives.[5][6]
-
Solution: Screen a variety of chiral catalysts. Small modifications to the catalyst structure, such as the substituents on the nitrogen or the binaphthyl backbone, can have a profound impact on enantioselectivity.[6]
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the chiral ion pair and thus the stereochemical outcome.
-
Solution: Test a range of solvents with varying polarities. Nonpolar solvents like toluene are often a good starting point for asymmetric alkylations.[5]
-
-
Reaction Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.
-
Solution: Lowering the reaction temperature often improves enantioselectivity. It is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.[7]
-
-
Water Content: The amount of water in the reaction can affect the hydration state of the ion pair and influence enantioselectivity.
-
Solution: While PTC is often performed in biphasic aqueous-organic systems, in some cases, solid-liquid PTC using an anhydrous base like powdered potassium hydroxide can improve enantioselectivity.
-
-
Issue 3: Formation of Byproducts
-
Question: My reaction is producing significant amounts of byproducts, such as dialkylated products or hydrolysis of the ester group. How can I minimize these side reactions?
Answer: Byproduct formation is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Dialkylation: In the synthesis of α-amino acids from glycine derivatives, dialkylation can be a significant side reaction.
-
Solution: Use a bulky protecting group on the glycine nitrogen, such as a benzophenone imine, to sterically hinder the second alkylation.[8] Additionally, carefully controlling the stoichiometry of the alkylating agent (using a slight excess) can help minimize dialkylation.
-
-
Hydrolysis of Ester Groups: The use of strong aqueous bases can lead to the saponification of ester functionalities in the substrate or product.
-
Solution: Employ a less nucleophilic base like solid potassium carbonate. Alternatively, using a tert-butyl ester instead of a methyl or ethyl ester can reduce the rate of hydrolysis due to steric hindrance.[8]
-
-
Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile.[2]
-
Solution: Consider using alkyl bromides or mesylates as the electrophile instead of iodides or tosylates.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Phase Transfer Catalysis (PTC)?
A1: PTC facilitates the reaction between two or more reactants that are in different, immiscible phases (typically aqueous and organic).[7] An ionic reactant, often an anion, is soluble in the aqueous phase but insoluble in the organic phase where the other reactant resides.[3] The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle.[9] It forms an ion pair with the anion at the interface of the two phases. This new ion pair is lipophilic and can travel into the organic phase, where the anion is "naked" and highly reactive towards the organic substrate.[7] After the reaction, the catalyst returns to the aqueous phase to pick up another anion, thus continuing the catalytic cycle.
Q2: How do I choose the right phase transfer catalyst for my amino alcohol synthesis?
A2: The choice of catalyst depends on several factors:
-
Reaction Type: For simple nucleophilic substitutions, catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are often effective.[3]
-
Asymmetric Synthesis: For enantioselective reactions, chiral catalysts are necessary. Derivatives of Cinchona alkaloids and binaphthyl-based catalysts (e.g., Maruoka catalysts) are widely used for the asymmetric synthesis of amino acids and their derivatives.[5][6]
-
Reaction Temperature: Quaternary ammonium salts can decompose at high temperatures. For reactions requiring elevated temperatures, more thermally stable quaternary phosphonium salts are a better choice.[3]
-
Lipophilicity: The catalyst must be sufficiently soluble in the organic phase. The total number of carbon atoms in the catalyst (C#) is a measure of its lipophilicity. C# values between 16 and 32 are often desirable for reactions where the organic phase reaction is the rate-determining step.[2]
Q3: What is the role of the base in PTC for amino alcohol synthesis?
A3: In many PTC syntheses of amino alcohols, particularly those starting from glycine derivatives, the base is crucial for generating the nucleophilic anion.[4] For example, in the alkylation of a glycine Schiff base, a strong base like sodium hydroxide or potassium hydroxide deprotonates the α-carbon, forming a carbanion.[8] This carbanion is then transported by the PTC into the organic phase to react with an alkyl halide. The choice and concentration of the base can significantly impact the reaction rate and the formation of byproducts like ester hydrolysis.[4]
Q4: Can PTC be considered a "green" chemistry technique?
A4: Yes, PTC is often considered a green chemistry methodology for several reasons:[2]
-
Reduced Use of Organic Solvents: PTC can often be performed with water as one of the phases, reducing the need for large quantities of volatile organic solvents.[3] In some cases, reactions can be run under neat conditions.[2]
-
Use of Milder Reagents: PTC allows for the use of inexpensive and less hazardous inorganic bases like sodium hydroxide and potassium carbonate instead of more dangerous and moisture-sensitive reagents like metal hydrides or amides.[4]
-
Energy Efficiency: The high reactivity of the "naked" anions in the organic phase often allows for reactions to be conducted at lower temperatures, saving energy.
Q5: How can I monitor the progress of my PTC reaction?
A5: The progress of a PTC reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity, GC and HPLC are the preferred methods. For chiral separations to determine enantiomeric excess, chiral HPLC or chiral GC is essential.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Data Presentation
Table 1: Effect of Chiral Phase Transfer Catalyst on the Asymmetric Benzylation of a Glycine Derivative
| Entry | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst 3a | 0 | 12 | 85 | 88 |
| 2 | Catalyst 3b | 0 | 12 | 82 | 85 |
| 3 | Catalyst 3c | -20 | 24 | 78 | 92 |
| 4 | Catalyst 3d | 0 | 12 | 88 | 80 |
Data is illustrative and based on trends reported in the literature.[5]
Table 2: Influence of Solvent on the Enantioselective Alkylation of a Glycine Imine
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 92 |
| 2 | CH₂Cl₂ | 93 | 85 |
| 3 | Hexane | 85 | 90 |
| 4 | THF | 70 | 75 |
Data is illustrative and based on trends reported in the literature.[8]
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Glycine Schiff Base
This protocol is a general procedure for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (0.05-0.10 equiv.), and toluene.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt bath or a cryocooler.
-
Addition of Base and Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) and a 50% aqueous solution of potassium hydroxide (10-20 equiv.).
-
Reaction: Stir the biphasic mixture vigorously for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.[5]
Protocol 2: Synthesis of a β-Amino Alcohol via Epoxide Aminolysis
This protocol describes a general procedure for the synthesis of a β-amino alcohol through the ring-opening of an epoxide with an amine, catalyzed by a phase transfer catalyst.[10]
-
Reaction Setup: In a sealed tube, combine the epoxide (1.0 equiv.), the amine (1.2-2.0 equiv.), the phase transfer catalyst (e.g., TBAB, 0.1 equiv.), and a suitable solvent (e.g., methanol or in some cases, solvent-free).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 4-12 hours). Monitor the reaction by TLC or GC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Troubleshooting workflow for low conversion in PTC reactions.
Caption: General experimental workflow for asymmetric PTC alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis [organic-chemistry.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
Validation & Comparative
A Comparative Guide to (4-Amino-3-fluorophenyl)methanol and (3-Amino-4-fluorophenyl)methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the strategic placement of functional groups on an aromatic scaffold is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of two closely related structural isomers, (4-Amino-3-fluorophenyl)methanol and (3-Amino-4-fluorophenyl)methanol. While direct comparative experimental data on their biological performance is limited in publicly accessible literature, this document aims to provide a comprehensive overview of their physicochemical properties, plausible synthetic routes, and potential biological implications based on available information for related compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of drug candidates is paramount for predicting their behavior in biological systems. The following table summarizes the available and calculated data for the two isomers.
| Property | This compound | (3-Amino-4-fluorophenyl)methanol |
| Molecular Formula | C₇H₈FNO | C₇H₈FNO |
| Molecular Weight | 141.15 g/mol | 141.15 g/mol [1] |
| IUPAC Name | This compound[2] | (3-amino-4-fluorophenyl)methanol[1] |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N[2] | REROQYYZGYOCBU-UHFFFAOYSA-N[1] |
| CAS Number | 146019-45-6[2] | 227609-86-1[1] |
| Physical Form | Not specified | White to Yellow Solid[1] |
| Melting Point | Not available in public domain | Not available in public domain |
| Boiling Point | Not available in public domain | Not available in public domain |
| Solubility | Not available in public domain | Not available in public domain |
| pKa | Not available in public domain | Not available in public domain |
The identical molecular formula and weight underscore their isomeric nature. The key distinction lies in the relative positions of the amino, fluoro, and hydroxymethyl groups on the phenyl ring, which is expected to significantly influence their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets. The physical form of (3-Amino-4-fluorophenyl)methanol is documented as a solid, a common characteristic for small aromatic molecules.[1] The lack of publicly available experimental data for melting point, boiling point, solubility, and pKa for both compounds highlights a significant data gap for researchers.
Synthetic Approaches
While specific, detailed experimental protocols for the synthesis of this compound and (3-Amino-4-fluorophenyl)methanol are not readily found in peer-reviewed journals, plausible synthetic routes can be inferred from the synthesis of their corresponding benzoic acid precursors. The reduction of the carboxylic acid functionality to a hydroxymethyl group is a standard and well-documented transformation in organic chemistry.
A likely synthetic pathway would involve the reduction of the corresponding aminofluorobenzoic acids.
Caption: Plausible synthetic routes to the target compounds via reduction of the corresponding benzoic acids.
Experimental Protocol: General Reduction of Aminobenzoic Acids
The following is a generalized protocol for the reduction of a substituted aminobenzoic acid to the corresponding benzyl alcohol. Specific reaction conditions such as temperature, solvent, and reaction time would need to be optimized for each specific isomer.
Materials:
-
Substituted aminofluorobenzoic acid (1 equivalent)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Aqueous workup solution (e.g., saturated aqueous sodium sulfate, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the aminofluorobenzoic acid in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., a solution of BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Filter the resulting mixture and wash the solid residue with the solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Note: The choice of reducing agent is critical. LiAlH₄ is a powerful reducing agent but can be challenging to handle. BH₃·THF is a milder and often more selective alternative. The amino group may require protection prior to reduction, depending on the specific conditions employed.
Biological Activity and Potential Applications
Direct experimental data on the biological activity, toxicity, and mechanism of action of this compound and (3-Amino-4-fluorophenyl)methanol are not available in the current body of scientific literature. However, the aminofluorobenzyl alcohol scaffold is present in a variety of biologically active molecules, suggesting that these isomers could serve as valuable building blocks in drug discovery.
The introduction of a fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule. The position of the fluorine atom relative to the amino and hydroxymethyl groups in these two isomers will likely lead to distinct biological profiles. For instance, the electronic effects of the fluorine atom will influence the pKa of the amino group, which in turn can affect its ionization state at physiological pH and its ability to participate in hydrogen bonding or salt-bridge interactions with a biological target.
Derivatives of similar aminofluorophenyl compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors and in other areas of oncology research. The specific biological targets and the structure-activity relationships for these two isomers remain to be elucidated through dedicated experimental studies.
Conclusion
This compound and (3-Amino-4-fluorophenyl)methanol represent two intriguing building blocks for medicinal chemistry. While a direct comparison of their biological performance is currently hampered by a lack of experimental data, this guide provides a foundational understanding of their physicochemical properties and plausible synthetic strategies. The distinct substitution patterns on the aromatic ring are anticipated to confer unique biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of these isomers is warranted to unlock their full potential as scaffolds for the development of novel therapeutics. Researchers are encouraged to consider the subtle yet significant structural differences between these isomers when designing new drug candidates.
References
A Comparative Guide to the Biological Activity of (4-Amino-3-fluorophenyl)methanol Analogs and Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. The (4-Amino-3-fluorophenyl)methanol core is a key pharmacophore that has been explored for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of analogs and derivatives of this compound, with a focus on their anticancer and kinase inhibitory effects. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and rational drug design.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. These modifications can impact the compound's binding affinity to target proteins, cellular permeability, and metabolic stability. The following table summarizes the in vitro activities of various analogs, providing a basis for understanding their structure-activity relationships (SAR). The data has been compiled from multiple studies to offer a comparative perspective.
| Compound ID | Core Structure Modification | Target(s) | Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 1 | N-(2-morpholinoethyl)-4-aminophenol | Tyrosinase | Cytotoxicity | HBL (melanoma) | 20 µg/mL | [1] |
| 2 | Diacetoxy-derivative of Compound 1 | Tyrosinase | Cytotoxicity | HBL, LND1 (melanoma) | 15 µg/mL, 2 µg/mL | [1] |
| 3 | 4-amino-furo[2,3-d]pyrimidine with 2-fluoro-5-(trifluoromethyl)phenyl ureido moiety | Tie-2, VEGFR2 | Kinase Inhibition | - | <3 nM | [2] |
| 4 | Dianilinopyrimidine with 4-(3-fluorobenzamido)phenylamino moiety (Compound 4c) | EGFR | Cytotoxicity | A549, PC-3, HepG2 | 0.56 µM, 2.46 µM, 2.21 µM | [3] |
| 5 | 4-fluorophenyl pyrazolo[3,4-d]pyrimidine | EGFR, HER2 | Kinase Inhibition / Cytotoxicity | OVCAR-4, NCI-H460, ACHN | 0.18 µM (EGFR), 0.25 µM (HER2) / 1.74 µM, 4.44 µM, 5.53 µM | [4] |
| 6 | 4-fluorophenyl quinazoline | EGFR | Kinase Inhibition / Cytotoxicity | MCF-7, HeLa | 37.66 nM (EGFR) / 1.44 µM, 4.97 µM | [4] |
| 7 | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | - | Cytotoxicity | MALME-3M (melanoma) | 3.3 x 10⁻⁸ M | [5] |
| 8 | Quinazolin-4(3H)-one with 3,4-difluoroaniline group (QDAU5) | VEGFR-2, Tie-2, EphB4 | Kinase Inhibition | - | 0.77 nM, 8.87 nM, 3.21 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of this compound analogs and related compounds.
Cell Viability and Cytotoxicity Assays
A common method to assess the anticancer activity of the synthesized compounds is by measuring their effect on the viability of cancer cell lines.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay:
-
Cells are seeded in 96-well plates and treated with the compounds as in the MTT assay.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
-
The IC50 value is determined from the dose-response curve.
-
Kinase Inhibition Assays
To determine the inhibitory effect of the compounds on specific protein kinases, in vitro kinase assays are performed.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
A plate is coated with a substrate specific to the kinase of interest (e.g., a peptide for EGFR or VEGFR-2).
-
The recombinant kinase enzyme is added to the wells along with ATP and various concentrations of the test compound.
-
The plate is incubated to allow the phosphorylation of the substrate by the kinase.
-
A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chromogenic substrate for the HRP is added, and the color development is proportional to the kinase activity.
-
The absorbance is measured, and the IC50 value for kinase inhibition is calculated.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of many this compound analogs is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are common targets.
References
- 1. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminobenzyl Alcohols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated aminobenzyl alcohols, a structural motif present in numerous biologically active compounds. By examining key experimental data and outlining detailed protocols, this document aims to inform rational drug design and highlight the potential advantages of fluorination in this chemical class.
Executive Summary
Fluorination can significantly alter the properties of aminobenzyl alcohols. Generally, the introduction of a fluorine atom is expected to increase lipophilicity and metabolic stability. The electron-withdrawing nature of fluorine can also influence the basicity of the amino group and the acidity of the hydroxyl group. While direct comparative data for a perfectly matched pair of fluorinated and non-fluorinated aminobenzyl alcohols is sparse in the readily available literature, this guide compiles the existing data for representative compounds and outlines the experimental approaches necessary to generate such a comparative dataset.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the available quantitative data for 4-aminobenzyl alcohol (a non-fluorinated example) and 4-fluorobenzyl alcohol. It is critical to note that the fluorinated analogue presented here lacks the amino group, a significant structural difference that will impact its properties, particularly pKa and receptor binding. This data is presented for illustrative purposes to highlight the general effects of fluorination on the benzyl alcohol core.
Table 1: Physicochemical Properties
| Property | 4-Aminobenzyl Alcohol | 4-Fluorobenzyl Alcohol | Reference |
| Molecular Formula | C₇H₉NO | C₇H₇FO | [1], |
| Molecular Weight | 123.15 g/mol | 126.13 g/mol | [1], |
| Melting Point | 60-65 °C | Not specified (liquid at room temp.) | [2] |
| Boiling Point | 171 °C @ 11 mmHg | Not specified | [2] |
| logP | -0.2 | 1.318 | [1],[3] |
| pKa (predicted) | 14.82 (hydroxyl) | Not available | [2] |
Table 2: Metabolic Stability (in Rat)
| Compound | Major Metabolite | Pathway | Reference |
| 4-Fluorobenzyl Alcohol | 4-Fluorobenzoic acid (glycine conjugate) | Oxidation | [4] |
| 4-Aminobenzyl Alcohol | Data not readily available | - |
Table 3: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| 4-Aminobenzyl Alcohol | Data not readily available | - | |
| Fluorinated Aminobenzyl Alcohols | Data not readily available | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following sections provide protocols for key experiments.
Determination of pKa by NMR Titration
Objective: To determine the acid dissociation constants (pKa) of the amino and hydroxyl groups.
Materials:
-
Aminobenzyl alcohol derivative
-
Deuterated water (D₂O)
-
Deuterated hydrochloric acid (DCl)
-
Deuterated sodium hydroxide (NaOD)
-
NMR spectrometer
-
NMR tubes
-
pH meter calibrated for D₂O
Procedure:
-
Dissolve a known amount of the aminobenzyl alcohol in D₂O.
-
Calibrate a pH meter using standard buffers in D₂O.
-
Acquire a ¹H NMR spectrum of the sample at its initial pD (pH in D₂O).
-
Titrate the solution with small aliquots of DCl or NaOD, recording the pD after each addition.
-
Acquire a ¹H NMR spectrum at each pD point, focusing on the chemical shifts of protons adjacent to the amino and hydroxymethyl groups.
-
Plot the change in chemical shift (δ) versus pD.
-
Fit the titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s).
Measurement of logP by Shake-Flask Method with ¹⁹F NMR
Objective: To determine the octanol-water partition coefficient (logP) for fluorinated compounds.
Materials:
-
Fluorinated aminobenzyl alcohol
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Internal standard (e.g., trifluoroethanol)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Prepare a stock solution of the fluorinated aminobenzyl alcohol and an internal standard in pre-saturated n-octanol.
-
Add an equal volume of pre-saturated water to a scintillation vial.
-
Add a small aliquot of the n-octanol stock solution to the vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Acquire a ¹⁹F NMR spectrum for each aliquot.
-
Determine the ratio of the integrated peak areas of the analyte to the internal standard in each phase.
-
Calculate the logP value using the ratio of these ratios.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.
Materials:
-
Aminobenzyl alcohol derivatives (fluorinated and non-fluorinated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the t₁/₂ from the slope of the linear regression.
-
Calculate CLᵢₙₜ using the t₁/₂ and the protein concentration.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Aminobenzyl alcohol derivatives (as unlabeled competitors)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Add scintillation fluid to the wells and count the radioactivity.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Hypothetical GPCR signaling pathway activated by an aminobenzyl alcohol derivative.
Experimental Workflow
Caption: Experimental workflow for the in vitro metabolic stability assay.
Logical Relationships
Caption: Logical relationships of fluorination on aminobenzyl alcohol properties.
References
- 1. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. An NMR study of the metabolic fate of 2-, 3- and 4-fluorobenzyl alcohols in the rat: detection of N-acetylcysteinyl conjugates as minor metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analysis of (4-Amino-3-fluorophenyl)methanol Derivatives: A Guide to Structure-Activity Relationships
A detailed review of the structure-activity relationship (SAR) for (4-Amino-3-fluorophenyl)methanol derivatives reveals a landscape ripe for exploration, yet currently lacking a centralized body of research on this specific scaffold. While numerous studies have investigated compounds containing a fluorophenyl moiety, a systematic exploration of derivatives based on the this compound core is not extensively documented in publicly available scientific literature. This guide, therefore, aims to provide a framework for understanding the potential SAR of this class of compounds by drawing parallels from related structures and to outline the necessary experimental approaches for a thorough investigation.
The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for drug discovery. The primary amino group, the fluorine atom, and the benzylic alcohol each offer opportunities for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding how alterations at these positions affect biological activity is the cornerstone of SAR studies.
Hypothetical Structure-Activity Relationship Exploration
Based on general principles of medicinal chemistry and SAR studies of analogous compounds, we can propose a hypothetical framework for the SAR of this compound derivatives. This framework can guide future research in this area.
| Modification Position | Hypothetical Impact on Activity | Rationale |
| Amino Group (Position 4) | Acylation, alkylation, or incorporation into heterocyclic rings could significantly alter receptor binding or enzyme inhibition. | The amino group is a key hydrogen bond donor and can be a site for crucial interactions with biological targets. Modifications can influence polarity, basicity, and steric bulk, thereby affecting target affinity and selectivity. |
| Fluorine Atom (Position 3) | The presence and position of the fluorine atom are expected to influence metabolic stability and binding affinity. | The electron-withdrawing nature of fluorine can alter the pKa of the amino group and the overall electronic properties of the aromatic ring, potentially enhancing binding interactions and blocking metabolic hydroxylation. |
| Methanol Group (Position 1) | Esterification, etherification, or oxidation of the alcohol could modulate solubility, cell permeability, and pro-drug potential. | The hydroxyl group can participate in hydrogen bonding and serves as a handle for introducing various functional groups to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Aromatic Ring | Introduction of additional substituents on the phenyl ring could further refine the electronic and steric properties of the molecule. | Substituents can be varied to probe the binding pocket of the target for additional favorable interactions, potentially leading to increased potency and selectivity. |
Experimental Protocols for Elucidating Structure-Activity Relationships
To establish a robust SAR for this compound derivatives, a systematic approach involving synthesis and biological evaluation is necessary. The following experimental protocols are fundamental to such an investigation.
1. Chemical Synthesis:
-
General Synthetic Scheme: A generalized synthetic route would typically start from a commercially available substituted fluoronitrobenzene. The nitro group can be reduced to an amine, and the benzylic alcohol can be introduced or modified through various synthetic transformations. Subsequent modifications of the amino and hydroxyl groups would then be performed to generate a library of derivatives.
2. Biological Assays:
-
Target-Based Assays: If the biological target is known (e.g., a specific enzyme or receptor), in vitro assays should be conducted to determine the potency of the derivatives. This could include:
-
Enzyme Inhibition Assays: To measure the IC50 values of the compounds against the target enzyme.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of the derivatives for the target receptor.
-
-
Cell-Based Assays: To evaluate the activity of the compounds in a cellular context. This is crucial to assess cell permeability and activity at the cellular level. Examples include:
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the concentration at which the compounds inhibit cancer cell growth (GI50).
-
Reporter Gene Assays: To measure the effect of the compounds on a specific signaling pathway.
-
3. In Vivo Studies:
-
Pharmacokinetic Studies: To evaluate the ADME properties of the most promising compounds in animal models.
-
Efficacy Studies: To assess the therapeutic effect of the lead compounds in relevant disease models (e.g., tumor xenograft models for anticancer agents).
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the logical flow of an SAR study and the potential biological context of these derivatives, graphical representations are invaluable.
Caption: A generalized workflow for the structure-activity relationship study of this compound derivatives.
Given the potential of fluorinated compounds in cancer therapy, a hypothetical signaling pathway that these derivatives might target is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: A potential signaling pathway targeted by this compound derivatives, inhibiting RTK activation.
Spectroscopic Comparison of Aminofluorobenzyl Alcohol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of aminobenzyl alcohol and fluorobenzyl alcohol isomers. While comprehensive public data for all aminofluorobenzyl alcohol isomers is limited, this guide utilizes available data for related isomers to illustrate the expected spectroscopic variations, offering a foundational understanding for analytical and synthetic applications.
The relative positions of the amino (-NH2) and fluoro (-F) substituents on the benzyl alcohol framework critically influence the electronic environment of the molecule. These differences manifest as distinct signatures in various spectroscopic analyses, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide summarizes the available quantitative data, details the experimental protocols for acquiring such data, and provides visual aids to understand the structure-spectroscopy relationships.
Data Presentation: A Spectroscopic Overview
The following tables summarize key spectroscopic data for various aminobenzyl alcohol and fluorobenzyl alcohol isomers. This data serves as a reference to anticipate the spectroscopic characteristics of aminofluorobenzyl alcohol isomers.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 2-Aminobenzyl alcohol | - | 285, 235[1] |
| 4-Aminobenzyl alcohol | Water/2-propanol | ~290 |
Table 2: Infrared (IR) Spectroscopic Data (selected peaks in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-O Stretch | C-F Stretch | Aromatic C-H Stretch |
| 2-Aminobenzyl alcohol | ~3300-3400 | ~3300-3500 | ~1000-1050 | - | ~3000-3100 |
| 3-Aminobenzyl alcohol | ~3300-3400 | ~3300-3500 | ~1000-1050 | - | ~3000-3100 |
| 4-Aminobenzyl alcohol | ~3300-3400[2] | ~3300-3500[2] | ~1000-1050[2] | - | ~3000-3100[2] |
| 2-Fluorobenzyl alcohol | ~3630 | - | ~1020 | ~1220 | ~3050 |
| 3-Fluorobenzyl alcohol | ~3340 | - | ~1050 | ~1250 | ~3040 |
| 4-Fluorobenzyl alcohol | ~3350[3] | - | ~1010[3] | ~1225[3] | ~3040[3] |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | Solvent | Ar-H | -CH₂- | -OH | -NH₂ |
| 2-Aminobenzyl alcohol | DMSO-d₆ | 6.54-7.07 | 4.40 | 5.00 | 4.91[4] |
| 3-Aminobenzyl alcohol | DMSO-d₆ | 6.38-6.96 | 4.36 | 4.91-5.06 | 4.91-5.06[4] |
| 4-Aminobenzyl alcohol | - | - | - | - | - |
| 2-Fluorobenzyl alcohol | CDCl₃ | 7.04-7.40 | 4.70 | 3.09[5] | - |
| 3-Fluorobenzyl alcohol | CDCl₃ | 6.90-7.35 | 4.64 | 2.63[5] | - |
| 4-Fluorobenzyl alcohol | - | - | - | - | - |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | Solvent | Ar-C | -CH₂- |
| 2-Aminobenzyl alcohol | DMSO-d₆ | 115.01, 116.27, 125.83, 128.11, 128.17, 146.82 | 61.65[4] |
| 3-Aminobenzyl alcohol | DMSO-d₆ | 112.57, 112.81, 114.49, 128.94, 143.60, 148.91 | 63.70[4] |
| 4-Aminobenzyl alcohol | - | - | - |
| 2-Fluorobenzyl alcohol | CDCl₃ | 115.16 (d, JC-F=21.2 Hz), 124.18 (d, JC-F=3.5 Hz), 127.88 (d, JC-F=14.7 Hz), 129.19, 129.26 (d, JC-F=4.4 Hz), 160.55 (d, JC-F=246.0 Hz) | 58.90[5] |
| 3-Fluorobenzyl alcohol | - | - | - |
| 4-Fluorobenzyl alcohol | - | - | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
UV-Visible Spectroscopy
A solution of the aminofluorobenzyl alcohol isomer is prepared in a suitable UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference. The wavelength of maximum absorption (λmax) is reported.
Infrared (IR) Spectroscopy
The IR spectrum of the solid aminofluorobenzyl alcohol isomer is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the aminofluorobenzyl alcohol isomer (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Visualization of Concepts
The following diagrams illustrate the logical relationships in the spectroscopic analysis of aminofluorobenzyl alcohol isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Caption: Relationship between isomeric structure and spectroscopic output.
References
In vitro assays for evaluating the biological activity of novel compounds
In the preliminary stages of drug discovery, the biological activity of novel compounds is meticulously evaluated through a variety of in vitro assays.[1][2] These assays are fundamental for understanding a compound's therapeutic potential and potential toxicity at the cellular level.[2] This guide provides a comparative overview of common in vitro assays, complete with experimental protocols and data presentation, to assist researchers in selecting the most appropriate methods for their screening cascade.
General Workflow for In Vitro Screening
The initial evaluation of a novel compound typically follows a systematic workflow. This process begins with broad, high-throughput screening to identify "hits" and progressively narrows down to more specific and complex assays to characterize the lead compounds.
Caption: General workflow for the in vitro screening of novel compounds.
Cell Viability and Cytotoxicity Assays
Cytotoxicity assays are crucial for identifying the potential of a substance to cause cell death.[3] These tests involve exposing cell lines to various concentrations of a novel compound and subsequently assessing the number of viable cells.[3]
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][4] The amount of formazan is proportional to the number of viable cells.[1] | Colorimetric (Absorbance at 570 nm) | Highly sensitive, reproducible, and suitable for high-throughput screening.[5] | Requires a solubilization step, which can be a limitation. Performance can vary depending on the cell type. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[6][7] | Colorimetric or Fluorometric[7] | Fast, reliable, and sensitive. Non-toxic to healthy cells and can be automated. | Can underestimate cell death in the presence of growth inhibition if not properly controlled.[8] |
| Trypan Blue Exclusion | Based on the principle that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells take it up.[3] | Microscopic cell counting | Simple and inexpensive. | Not suitable for high-throughput screening; subjective. |
| ATP Assay | Quantifies intracellular ATP, as viable cells have higher ATP levels than damaged or dead cells.[9][10] | Luminescence[10] | Highly sensitive and suitable for high-throughput screening. | ATP levels can be affected by factors other than viability. |
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]
Materials:
-
Cells in culture
-
Novel compound (and vehicle control)
-
96-well flat-bottom microtiter plate
-
MTT solution (5 mg/mL in PBS)
-
Detergent Reagent (e.g., SDS in HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[12]
-
Compound Treatment: Treat cells with serial dilutions of the novel compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13] Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add 10 µL of MTT solution to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.[12]
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours, with occasional shaking to ensure complete solubilization.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Detailed Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring LDH released from damaged cells.[6]
Materials:
-
Cells in culture
-
Novel compound (and vehicle control)
-
96-well plate
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the novel compound as described for the MTT assay.[14]
-
Controls: Prepare the following controls on each plate: no-cell control (medium only), vehicle-only cells control, and a positive control for maximum LDH release (untreated cells treated with lysis buffer).[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 300 x g for 5 minutes.[14]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]
-
Data Analysis: Calculate the percent cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum LDH release wells, after subtracting the no-cell control background.[15]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism that can be induced by novel compounds.[16] Various assays can detect the different stages of this process.[17]
| Assay | Principle | Detection Method | Stage of Apoptosis |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early apoptotic event.[17] Annexin V has a high affinity for PS. | Flow Cytometry or Fluorescence Microscopy | Early[17] |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[17] | Fluorometric, Colorimetric, or Luminescent | Mid[17] |
| TUNEL Assay | The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA fragments.[17][18] | Fluorescence Microscopy or Flow Cytometry | Late[17][18] |
The Apoptosis Signaling Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Detailed Experimental Protocol: TUNEL Assay
The TUNEL assay is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids.[18]
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)[18]
-
Wash buffers (e.g., PBS)
-
Counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix cells or tissue sections with 1-4% paraformaldehyde and permeabilize to allow entry of the TdT enzyme.[18] For cultured cells, this may involve incubation with 0.1-0.5% Triton X-100 on ice.[18]
-
Controls: Prepare a positive control by treating a sample with DNase I to induce DNA breaks, and a negative control by omitting the TdT enzyme from the reaction mix.[18]
-
TdT Labeling Reaction: Prepare the TUNEL reaction mixture according to the kit's protocol and apply it to the samples. Incubate at 37°C for 60 minutes in a humidified chamber.[19]
-
Stop Reaction: Stop the reaction by washing the samples with the provided stop/wash buffer or PBS.[18]
-
Detection: If using an indirect detection method (e.g., biotin-labeled dUTPs), incubate with a fluorescently labeled streptavidin conjugate. Wash to remove unbound reagents.
-
Counterstaining: Counterstain the nuclei with a dye like DAPI to visualize all cells.[18]
-
Mounting and Analysis: Mount the samples with an antifade mounting medium and visualize using a fluorescence microscope.[18] Apoptotic cells will show bright nuclear fluorescence.
Target-Based Assays
Once a compound shows interesting biological activity, target-based assays are employed to determine its interaction with a specific molecular target, such as an enzyme or receptor.[20]
Detailed Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A common application in drug discovery is to measure the effect of a compound on the production of a specific protein, such as a cytokine.[21][22]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the analyte of interest
-
Cell culture supernatants (from cells treated with the novel compound)
-
Recombinant protein standard
-
Biotinylated detection antibody[21]
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)[23]
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat the wells of an ELISA plate with the capture antibody and incubate overnight at 4°C.[21] Block non-specific binding sites with a blocking buffer.[22]
-
Sample and Standard Addition: Add standards and cell culture supernatants to the appropriate wells and incubate for 1-2 hours at 37°C.[24]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound substances.[21]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[24]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at 37°C.[24]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark at room temperature until a color develops (typically 15-30 minutes).[24]
-
Stop Reaction: Add the stop solution to terminate the reaction.[24]
-
Absorbance Reading: Read the absorbance at 450 nm.[24]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the samples.[24]
Logical Progression of In Vitro Assays
The selection and sequence of in vitro assays are critical for a logical and efficient evaluation of a novel compound. The process generally moves from broader, more general assays to more specific and mechanistic studies.
Caption: Logical progression of in vitro assays for compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. discover.hubpages.com [discover.hubpages.com]
- 3. kosheeka.com [kosheeka.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 11. protocols.io [protocols.io]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Apoptosis Assays [sigmaaldrich.com]
- 18. clyte.tech [clyte.tech]
- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bowdish.ca [bowdish.ca]
- 24. benchchem.com [benchchem.com]
The (4-Amino-3-fluorophenyl)methanol Scaffold: A Key to Unlocking Potent Enzyme Inhibition
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. The (4-Amino-3-fluorophenyl)methanol moiety has emerged as a significant structural component in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of two such derivatives that leverage this key scaffold to achieve remarkable inhibitory activity against distinct enzyme families: Histone Deacetylases (HDACs) and the c-Met receptor tyrosine kinase. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical framework.
Comparative Analysis of Enzyme Inhibition
The this compound scaffold has been successfully incorporated into complex molecular architectures to target enzymes implicated in cancer and other diseases. Below is a summary of the inhibitory potency of two notable derivatives.
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| (S)-17b | HDAC1 | 3.2 | SAHA (Vorinostat) | 28 |
| HDAC2 | 4.5 | 45 | ||
| HDAC3 | 1.8 | 31 | ||
| BMS-777607 | c-Met | 3.9 | N/A | N/A |
| Axl | 1.1 | |||
| Ron | 1.8 | |||
| Tyro3 | 4.3 | |||
| Mer | 14 | |||
| FLT3 | 16 | |||
| Aurora B | 78 | |||
| Lck | 120 | |||
| VEGFR2 | 180 |
Table 1: Comparative in vitro inhibitory activities of (S)-17b and BMS-777607 against their respective enzyme targets. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for the enzyme inhibition assays cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the activity of HDAC enzymes by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. Trichostatin A, a potent HDAC inhibitor, is included in the developer to stop the initial reaction.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
c-Met Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
The kinase reaction is set up in a microplate well containing kinase buffer, the c-Met enzyme, and the test compound at varying concentrations.
-
The reaction is initiated by the addition of the substrate and [γ-³³P]ATP.
-
The plate is incubated at 30°C for 1 hour to allow for phosphorylation of the substrate.
-
The reaction is stopped by the addition of cold trichloroacetic acid (TCA).
-
The phosphorylated substrate is captured on a GF/C filter plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are determined by analyzing the dose-response curves.[1]
Signaling Pathways and Experimental Workflow
Understanding the biological context of the target enzymes is crucial for appreciating the therapeutic implications of their inhibition.
Caption: Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) signaling pathway.
Caption: Simplified c-Met signaling pathway.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The derivatives of this compound highlighted in this guide, namely (S)-17b and BMS-777607, demonstrate the power of this scaffold in generating highly potent and selective inhibitors for distinct enzyme classes. The data presented underscores the importance of this chemical moiety in medicinal chemistry and provides a valuable reference for professionals engaged in the design and development of novel enzyme-targeted therapies. The detailed experimental protocols and pathway diagrams offer a foundational resource for further research and development in this promising area.
References
A Comparative Guide to the Cytotoxicity of Fluorinated Aromatic Compounds
For researchers and professionals in drug development, understanding the structure-activity relationship of therapeutic compounds is crucial. The introduction of fluorine into aromatic molecules is a common strategy in medicinal chemistry, as it can significantly alter a compound's biological properties, including its cytotoxicity. This is due to fluorine's unique electronic effects, small atomic size, and its ability to enhance metabolic stability and membrane permeation.[1] This guide provides a comparative analysis of the cytotoxic effects of various fluorinated aromatic compounds, supported by experimental data from multiple studies.
Data on Comparative Cytotoxicity
The cytotoxic potential of fluorinated aromatic compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes the IC50 values for several classes of fluorinated aromatic compounds against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Benzofluorinated Indoles | Compound 3 (Specific structure not detailed) | MCF-7 | 5.6 | [2] |
| Compound 3 (Specific structure not detailed) | RPMI 8226 | 6.0 | [2] | |
| Compound 7 (Specific structure not detailed) | MCF-7 | 19.2 | [2] | |
| Compound 7 (Specific structure not detailed) | RPMI 8226 | 36.7 | [2] | |
| Fluorinated Naphthoquinones | Compound 13 (Diethylamide derivative) | RPMI | 1.5 - 3.2 | [3] |
| Compound 15 (Ethyl ester derivative) | MCF-7 | 1.5 - 3.2 | [3] | |
| Compound 16 (Ester derivative) | HEP | 1.5 - 3.2 | [3] | |
| Fluorinated Aminophenylhydrazines | Compound 6 (Contains 5 fluorine atoms) | A549 | 0.64 | [4] |
| Fluorinated Diphenylamine Chalcones | Compound B5 | HeLa | 24.53 µg/ml | [5] |
| Compound B3 | HeLa | 32.42 µg/ml | [5] | |
| Perfluorinated Compounds | Perfluorooctanoic Acid (PFOA) | L929 | 48,124 ppm (CC30) | [6] |
| 1H-Perfluorooctane (1H-PFO) | L929 | 50 ppm (CC30) | [6] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.
Experimental Protocols
The data presented in this guide were generated using established in vitro cytotoxicity assays. While specific parameters may vary between studies, the general methodologies are standardized.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are commonly used, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), RPMI 8226 (myeloma), and HepG2 (liver carcinoma).[2][4][7][8] Normal cell lines, such as MRC-5 (lung fibroblast), are often included as controls to assess selectivity.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight.[9] The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The cells are then incubated for a specified period, typically ranging from 24 to 72 hours.[10]
Cytotoxicity Assays
The cytotoxicity of the compounds is commonly assessed using colorimetric assays that measure cell viability or metabolic activity.[11]
-
MTT Assay: This is one of the most common methods for evaluating cytotoxicity.[11]
-
After the incubation period with the test compound, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals.[11][12]
-
The plate is incubated for a few hours to allow formazan formation.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]
-
After treatment, a sample of the cell culture medium is collected.
-
The LDH released into the medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[12]
-
The amount of NADH is quantified by measuring the absorbance, which is proportional to the number of dead cells.
-
Visualizing Cellular Mechanisms
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds in a laboratory setting.
Caption: A standard workflow for determining the cytotoxicity of compounds.
Proposed Signaling Pathway for Fluoride-Induced Cytotoxicity
High concentrations of fluoride have been shown to induce cytotoxicity through mechanisms involving oxidative stress and the subsequent activation of apoptotic pathways.[13][14] The diagram below outlines a potential mechanism by which a fluorinated aromatic compound could lead to cell death.
Caption: A potential mechanism of fluoride-induced apoptotic cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks | MDPI [mdpi.com]
The Fluorine Advantage: A Comparative Guide to Pharmacokinetic Properties of Fluorinated and Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily for its profound and often beneficial impact on pharmacokinetic properties. This guide provides an objective comparison of fluorinated versus non-fluorinated drug analogs, supported by experimental data, detailed methodologies, and visualizations to illuminate the effects of this powerful halogen.
The Impact of Fluorination on Pharmacokinetics
Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—can significantly alter a molecule's metabolic stability, bioavailability, and overall pharmacokinetic profile. The C-F bond is considerably more stable and less prone to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond. This "metabolic switching" or "metabolic blockade" at vulnerable positions is a key strategy to enhance a drug's half-life and exposure.
Quantitative Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters from studies directly comparing non-fluorinated compounds with their fluorinated analogs.
Case Study 1: Celecoxib vs. 4'-Fluorocelecoxib (In Vitro)
This case study highlights the enhanced metabolic stability of a fluorinated analog in a human liver microsome assay.
| Compound | Description | Metabolic Stability | Reference |
| Celecoxib | Non-fluorinated COX-2 inhibitor | Baseline | |
| 4'-Fluorocelecoxib | Fluorinated analog of Celecoxib | 4 times more metabolically stable than Celecoxib |
Case Study 2: Gefitinib vs. Fluorinated Analogs (In Vivo - Rat)
This table compiles pharmacokinetic data for the non-small cell lung cancer drug Gefitinib and its fluorinated analogs, demonstrating improved in vivo performance upon fluorination.
| Compound | Description | Oral Bioavailability (F%) | Clearance (CL) (mL/min/kg) | Half-life (t1/2) (h) | Reference |
| Gefitinib | Non-fluorinated EGFR tyrosine kinase inhibitor | ~59% in patients | High (e.g., 16-25 in rats) | ~7-14 in rats | [1][2][3] |
| 2-Fluoro-gefitinib | Fluorinated analog | Improved exposure and bioavailability | Lower | Longer | [4] |
| 6-Fluoro-gefitinib | Fluorinated analog | Improved exposure and bioavailability | Lower | Longer | [4] |
Note: While the trend of improvement is clear, direct side-by-side quantitative values for the fluorinated gefitinib analogs were not available in the public literature. The table reflects the qualitative improvements reported.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the NADPH regenerating system.
-
Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer. Add the test compound to the microsome suspension and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH is included to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study (Rodent Model)
This protocol describes a typical in vivo study to determine key pharmacokinetic parameters.
Objective: To determine the pharmacokinetic profile of a test compound in a living organism.
Materials:
-
Test compound and non-fluorinated analog
-
Appropriate vehicle for dosing
-
Sprague-Dawley rats (or other suitable rodent model)
-
Dosing apparatus (e.g., oral gavage needles, intravenous catheters)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 3-5 days.
-
Dosing: Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the drug.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), clearance (CL), and half-life (t1/2).
Visualizing the Impact of Fluorination
Diagrams can effectively illustrate the mechanisms and workflows discussed.
Conclusion
The strategic incorporation of fluorine is a highly effective and widely employed strategy in drug discovery to enhance pharmacokinetic properties. By blocking sites of metabolic vulnerability, fluorination can lead to increased metabolic stability, longer half-life, and improved bioavailability. The case studies of celecoxib and gefitinib analogs clearly demonstrate these advantages. A thorough understanding of the principles of fluorination and the application of robust experimental protocols are essential for leveraging this powerful tool in the development of new and improved therapeutics.
References
- 1. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Routes to Functionalized Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized benzyl alcohols is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, natural products, and materials science. The choice of synthetic route is governed by factors such as the availability of starting materials, desired functional group tolerance, yield, and reaction scalability. This guide provides an objective comparison of three primary synthetic strategies: Reduction of Carbonyl Compounds, Organometallic Addition to Aldehydes, and Direct Benzylic C-H Oxidation. Performance is benchmarked using experimental data from peer-reviewed literature, with detailed protocols provided for key transformations.
Reduction of Substituted Carbonyl Compounds
The reduction of benzaldehydes and benzoic acid derivatives is a classic and widely used method for preparing benzyl alcohols. This approach is characterized by high yields and predictable reactivity, although the choice of reducing agent is critical to avoid over-reduction or undesired side reactions with other functional groups.
Data Presentation: Catalytic Hydrogenation of Substituted Benzaldehydes
Catalytic hydrogenation offers a green and efficient method for the reduction of benzaldehydes. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the benzyl alcohol.
| Starting Aldehyde | Catalyst | Solvent | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Benzaldehyde | Pt-TiOx/S-C | Water | 80 | 1 | 0.25 | >99 | >99 | [1] |
| 4-Methoxybenzaldehyde | Au/Al₂O₃ | n-Pentanol | 80 | 0.9 | ~1.5 | 100 | 100 | [2] |
| 4-Methylbenzaldehyde | Au/Al₂O₃ | n-Pentanol | 80 | 0.9 | ~2.5 | 100 | 100 | [2] |
| 4-Cyanobenzaldehyde | Au/Al₂O₃ | n-Pentanol | 80 | 0.9 | ~0.5 | 100 | 100 | [2] |
| 3-Phenoxybenzaldehyde | Pt/MgAl₂O₄ | Ethanol | 50 | 2 | 2 | >99 | 98.6 | [3] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Benzaldehyde
The following is a representative protocol for the liquid-phase hydrogenation of benzaldehyde.
Materials:
-
Substituted Benzaldehyde (1 mmol)
-
Catalyst (e.g., 5 wt% Pd/C, Au/Al₂O₃, Pt/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Water)
-
Hydrogen Gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.
Procedure:
-
The autoclave reactor is charged with the substituted benzaldehyde (1.0 eq), the catalyst (typically 1-5 mol%), and the chosen solvent.
-
The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.5 - 2 MPa) and heated to the target temperature (e.g., 40-80 °C) with vigorous stirring.[1][3]
-
The reaction is monitored by TLC or GC-MS to determine the consumption of the starting material.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude benzyl alcohol, which can be further purified by column chromatography or distillation if necessary.
Organometallic Addition to Aldehydes
The addition of organometallic reagents, such as Grignard or organolithium reagents, to aldehydes is a powerful C-C bond-forming reaction that provides access to secondary benzyl alcohols. This method is highly versatile but requires strictly anhydrous conditions due to the high reactivity and basicity of the organometallic species.
Data Presentation: Grignard Synthesis of Functionalized Benzyl Alcohols
This method typically involves the reaction of a pre-formed Grignard reagent (from an aryl halide) with an aldehyde. Functional group tolerance can be a limitation, though modern methods using transmetalation (e.g., to organozinc reagents) can mitigate this.
| Aryl Halide | Aldehyde | Conditions | Time (h) | Yield (%) | Reference |
| 2-Iodonitrobenzene | Benzaldehyde | 1. PhMgCl, THF, -40°C; 2. Benzaldehyde | 0.5 | 87 | [4] |
| 2,5-Dinitroiodobenzene | 4-Chlorobenzaldehyde | 1. PhMgCl, THF, -40°C; 2. 4-Cl-PhCHO | < 1 | 74 | [4] |
| 2-Chlorobenzyl chloride | 4-Methoxybenzaldehyde | 1. Zn dust, LiCl, THF; 2. 4-MeO-PhCHO | 5 | 98 | [5] |
| 3-Bromobenzyl chloride | 4-(Trifluoromethyl)benzaldehyde | 1. Zn dust, LiCl, THF; 2. 4-CF₃-PhCHO | 17 | 87 | [5] |
Experimental Protocol: General Procedure for Grignard Reaction with an Aldehyde
The following is a representative protocol for the synthesis of a secondary benzyl alcohol.
Materials:
-
Aryl Halide (e.g., Bromobenzene) (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Iodine crystal (catalytic)
-
Aqueous HCl or NH₄Cl solution (for workup)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine is added to activate the magnesium surface.
-
A solution of the aryl halide in anhydrous ether/THF is prepared. A small portion is added to the magnesium. The reaction is initiated, which is indicated by heat evolution and the disappearance of the iodine color. The remaining aryl halide solution is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete and the magnesium is consumed, the resulting Grignard reagent is cooled in an ice bath.
-
A solution of the aldehyde in anhydrous ether/THF is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution or dilute HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Direct Benzylic C-H Oxidation
Directly converting a benzylic C-H bond to a C-O bond is a highly atom-economical strategy. Recent advances have enabled the selective mono-oxidation of benzylic methylenes to alcohols, avoiding over-oxidation to ketones, which has been a traditional challenge.[6][7] This method offers a distinct advantage for late-stage functionalization of complex molecules.
Data Presentation: Substrate Scope of Benzylic C-H Oxidation
The following data demonstrates the synthesis of benzylic alcohols from various substituted toluenes and other alkylarenes using bis(methanesulfonyl) peroxide as the oxidant.[6][7][8]
| Starting Alkylarene | Product | Yield (%) |
| 4-Methoxy-ethylbenzene | 1-(4-Methoxyphenyl)ethanol | 85 |
| Ethylbenzene | 1-Phenylethanol | 81 |
| 4-Cyano-ethylbenzene | 1-(4-Cyanophenyl)ethanol | 70 |
| 4-Fluoro-ethylbenzene | 1-(4-Fluorophenyl)ethanol | 76 |
| 4-Acetyl-ethylbenzene | 1-(4-Acetylphenyl)ethanol | 61 |
| 4-Allyl-ethylbenzene | 1-(4-Allylphenyl)ethanol | 72 |
| Toluene | Benzyl alcohol | 75 |
| 4-Chlorotoluene | (4-Chlorophenyl)methanol | 66 |
| (S)-2-(Boc-amino)-3-phenylpropanoate | (2S,3R)-Methyl 2-(Boc-amino)-3-hydroxy-3-phenylpropanoate | 82 (single diastereomer) |
Data sourced from Tanwar, L., et al. J. Am. Chem. Soc. 2019, 141 (45), 17983–17988.[6][7][8]
Experimental Protocol: General Procedure for Benzylic C-H Oxidation
The following is a representative two-step protocol for the oxidation of an alkylarene to a benzyl alcohol via a mesylate intermediate.[6][7]
Materials:
-
Alkylarene (1.0 eq)
-
Bis(methanesulfonyl) peroxide (1.5 eq)
-
Copper(I) acetate (CuOAc) (0.1 eq)
-
Trimethylsilyl acetate (TMSOAc) (1.5 eq)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP) and Water
Procedure: Step 1: Oxidation to Benzylic Mesylate/Acetate
-
To a solution of the alkylarene (1.0 eq) in DCM are added CuOAc (0.1 eq) and TMSOAc (1.5 eq).
-
Bis(methanesulfonyl) peroxide (1.5 eq) is added portion-wise over 10 minutes at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude intermediate is used directly in the next step.
Step 2: Hydrolysis to Benzyl Alcohol
-
The crude mesylate or acetate intermediate is dissolved in a 1:1 mixture of HFIP and water.
-
The solution is stirred at room temperature for 1-3 hours until hydrolysis is complete (monitored by TLC).
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure benzylic alcohol.[6][7]
Visualizing the Synthetic Landscape
To aid in selecting an appropriate synthetic route, the following diagrams illustrate the logical relationships between starting materials and the three primary methods discussed.
Caption: A workflow illustrating the transformation of common starting materials to functionalized benzyl alcohols via three major synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (4-Amino-3-fluorophenyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (4-Amino-3-fluorophenyl)methanol, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1] Appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected prior to use.[1][2] | Prevents skin contact with the chemical. |
| Protective Clothing | A laboratory coat. Fire/flame resistant and impervious clothing is recommended.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3] | Prevents inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Always comply with federal, state, and local regulations.[4][5]
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1] This prevents dangerous reactions with other waste types.
-
Use a robust, leak-proof container made of a compatible material with a secure screw-top cap.[1]
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.[1] Avoid generating dust.[2]
-
-
Decontamination of Labware :
-
Storage of Chemical Waste :
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[2][4]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
-
Maintain a log sheet on the container to record the contents and quantities of waste added.[1]
-
-
Arranging for Final Disposal :
-
Once the waste container is full (not exceeding 80% capacity to allow for vapor expansion) or no longer in use, arrange for its collection by a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with a comprehensive and accurate description of the waste, including its chemical composition and associated hazards.[1]
-
An alternative disposal method, if permitted by regulations, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4] Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[4]
-
For solid spills : Gently scoop the material into a suitable container for disposal.[4]
-
For liquid spills : Absorb the spill with an inert material and place it into an appropriate container for disposal.[4]
-
After the material has been collected, ventilate the area and wash the spill site.[4]
First Aid Measures:
-
If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
In case of skin contact : Immediately wash the affected area with plenty of water.[4]
-
In case of eye contact : Rinse eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[4]
-
If swallowed : Rinse the mouth with water and seek immediate medical attention.[6][7]
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Amino-3-fluorophenyl)methanol
As researchers and drug development professionals, our work with novel chemical entities like (4-Amino-3-fluorophenyl)methanol is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational plan for handling this compound, grounded in the principles of risk assessment and the hierarchy of controls. My aim is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are imperative.
Hazard Assessment: Understanding the Adversary
The primary hazards identified are:
-
Skin Irritation and Absorption: Causes skin irritation. Like many aromatic amines, there is a potential for absorption through the skin.
-
Serious Eye Irritation: The compound is classified as causing serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Harmful if Swallowed: The substance is considered harmful if ingested.
Crucially, no specific Occupational Exposure Limits (OELs) have been established by regulatory bodies like OSHA or ACGIH for this compound.[3][4] The absence of an OEL does not imply safety; rather, it dictates that we must employ robust engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Primary Engineering Control: All handling of this compound in its solid form, or any procedure that could generate aerosols, must be conducted within a certified chemical fume hood.[5][6] The fume hood's function is to draw airborne contaminants away from the operator's breathing zone, providing a critical barrier.
-
Designated Area: Establish a designated area within the laboratory for handling this compound.[7] This area should be clearly marked, and access should be restricted. All surfaces in this area should be non-porous and easily cleanable.
-
Administrative Controls: Never work alone when handling this or other hazardous materials. Ensure all users are trained on this specific protocol and are familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.[7]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the hazards identified in Section 1. The goal is to create an impermeable barrier between you and the chemical.
-
Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory.[3]
-
Rationale: Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles, which is critical when working with liquids or powders that can become airborne. A face shield should be worn over goggles during procedures with a high splash potential, such as when handling larger quantities or during vigorous reactions.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required.[3] Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[7]
-
Rationale: The combination of a lab coat and gloves prevents direct skin contact. Aniline compounds can be absorbed dermally, making complete skin coverage a necessity.
-
-
Respiratory Protection:
-
Under Normal Conditions: When handling small quantities within a certified chemical fume hood, respiratory protection is not typically required.[3]
-
When Required: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill or when weighing large quantities outside of a containment hood), a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for controlling nuisance dusts, but for significant airborne concentrations, a half-mask or full-face respirator with appropriate particulate cartridges should be used.[8]
-
Rationale: The primary route of exposure to the solid form of this compound is inhalation of airborne particulates. The fume hood is the primary tool to prevent this; a respirator is the backup system when the primary tool is unavailable or fails.
-
PPE Selection Summary
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Task / Operation | Engineering Control | Minimum Personal Protective Equipment |
| Receiving & Storage | General well-ventilated lab area. | Safety glasses, Nitrile gloves, Lab coat. |
| Weighing & Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Chemical splash goggles, Nitrile gloves, Lab coat. |
| Solution Preparation | Chemical fume hood. | Chemical splash goggles, Nitrile gloves, Lab coat. |
| Reaction & Experimental Use | Chemical fume hood. | Chemical splash goggles, Nitrile gloves, Lab coat. Consider a face shield for splash-prone steps. |
| Large Spill Cleanup (>10g) | Evacuate and secure area. | Full-face respirator with particulate filters, Chemical-resistant suit/apron, Heavy-duty nitrile or butyl gloves, Shoe covers. |
PPE Decision Workflow
The following diagram illustrates the logical workflow for selecting appropriate controls and PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposition of all materials.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE (goggles, lab coat, gloves).[7]
-
Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.[8] Use a spatula to gently transfer the solid, minimizing any disturbance that could generate airborne particles.
-
Transfers: If transferring a solution, do so carefully to avoid splashes. Use a secondary container to move the material through the lab.
-
Post-Handling: After handling, wipe down the spatula and work surface with a damp cloth (being careful not to create dust). This cloth should be disposed of as contaminated waste. Remove gloves and wash hands thoroughly with soap and water.[3]
Spill and Emergency Procedures
-
Small Spill (Solid, <1g in a fume hood): Gently sweep up the material with a dustpan and brush or use an absorbent pad.[3] Place the collected material and cleaning supplies into a sealed container labeled as "Hazardous Waste."
-
Large Spill (outside a fume hood): Evacuate the immediate area. Prevent others from entering. If you are trained and have the appropriate PPE (including respiratory protection), contain the spill by covering it with an inert absorbent material.[5] Collect the material into a sealed, labeled hazardous waste container.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated gloves, weigh boats, and paper towels. Collect all such items in a dedicated, sealed, and clearly labeled hazardous waste container.[2][9]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[5][9]
Disposal must always be carried out in strict accordance with all federal, state, and local environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. (3-Amino-4-fluorophenyl)methanol | 227609-86-1 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. peptide.com [peptide.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mtech.edu [mtech.edu]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
